2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Description
BenchChem offers high-quality 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGTZAKKKXQMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Classification:
Executive Summary
This technical guide profiles 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide , a specialized structural motif in medicinal chemistry. As an
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule features a quaternary carbon center at position 2, linking an amino group, a methyl group, a propanamide side chain, and a 3-(trifluoromethyl)phenyl ring. This "tetrasubstituted" nature creates a chiral center that is resistant to racemization under physiological conditions.
Table 1: Core Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide |
| Common Synonyms | |
| CAS Number | 1183104-54-2 |
| Appearance | White to off-white crystalline solid |
| LogP (Predicted) | 1.4 – 1.8 (Lipophilic shift due to |
| pKa (Amine) | ~7.8 – 8.2 (Lowered by electron-withdrawing aryl group) |
| H-Bond Donors | 2 ( |
| H-Bond Acceptors | 2 (Amide Carbonyl, |
| Chirality | Contains 1 stereocenter; exists as (R) and (S) enantiomers.[1][][3] |
Synthetic Methodology
The synthesis of
Protocol: Modified Strecker Synthesis
This protocol describes the formation of the aminonitrile intermediate followed by controlled partial hydrolysis to the amide.
Precursor: 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8)[4][5]
Step 1: Formation of the Aminonitrile
-
Reagents: Charge a reaction vessel with 3'-(trifluoromethyl)acetophenone (1.0 eq), Ammonium Chloride (
, 2.0 eq), and Sodium Cyanide ( , 2.2 eq). -
Solvent: Dissolve in a mixture of Methanol/Water (1:1 v/v).
-
Conditions: Seal the vessel and stir at 50°C for 24–48 hours. The ketone carbonyl is attacked by the cyanide and ammonia to form 2-amino-2-[3-(trifluoromethyl)phenyl]propanenitrile .
-
Workup: Extract with ethyl acetate, wash with brine, and concentrate. Caution: Handle cyanide waste with appropriate neutralization protocols (bleach).
Step 2: Partial Hydrolysis to Amide
-
Reagents: Dissolve the crude aminonitrile in Dichloromethane (DCM).
-
Catalyst: Add concentrated Sulfuric Acid (
) dropwise at 0°C. Alternatively, use alkaline Hydrogen Peroxide ( ) for milder conditions (Radziszewski reaction). -
Reaction: Stir at 0°C to Room Temperature (RT) for 4 hours. Monitor via TLC/LC-MS for the disappearance of the nitrile peak (
IR). -
Quench: Neutralize carefully with saturated Sodium Bicarbonate (
). -
Purification: Recrystallize from Ethanol/Hexane to obtain the pure amide.
Figure 1: Synthetic pathway via the Strecker reaction, converting the ketone precursor to the target amide through an aminonitrile intermediate.[1][][6]
Structural & Mechanistic Analysis
The Role of the -Methyl Group
The introduction of the methyl group at the
-
Conformational Restriction: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the rotation of the
(phi) and (psi) torsion angles. In peptide chains, this stabilizes helical conformations (e.g., -helix) and reduces the entropy penalty of binding to a receptor. -
Metabolic Blockade: The absence of an
-proton prevents racemization and blocks degradation by -chymotrypsin and other proteases that require hydrogen abstraction at this position.
The 3-Trifluoromethyl Substituent
The
-
Electronic Effect: Strong
-inductive electron withdrawal lowers the pKa of the adjacent amine, reducing its basicity compared to a non-fluorinated analog. This can improve blood-brain barrier (BBB) permeability by reducing the fraction of ionized drug at physiological pH. -
Lipophilicity: The high hydrophobicity of the
group increases the partition coefficient (LogP), enhancing membrane permeability and hydrophobic interactions within receptor binding pockets (e.g., Androgen Receptor). -
Metabolic Stability: The C-F bond is metabolically inert, blocking oxidative metabolism at the meta position of the aromatic ring.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's key structural motifs.
Applications in Drug Discovery
Androgen Receptor (AR) Modulators
Structural analogs containing the 3-(trifluoromethyl)phenyl moiety are ubiquitous in AR antagonists (e.g., Flutamide, Bicalutamide, Enzalutamide). This specific amide serves as a scaffold for "non-steroidal" anti-androgens, where the rigid quaternary center orients the aryl ring to interact with the hydrophobic pocket of the AR ligand-binding domain.
Peptidomimetics
In peptide drug design, replacing a natural Phenylalanine residue with 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide can:
-
Lock the bioactive conformation.
-
Increase half-life (
) by resisting peptidase cleavage. -
Enhance potency via additional hydrophobic contacts from the
group.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C). The amide is generally stable but should be protected from strong acids which may hydrolyze the amide to the carboxylic acid.
References
-
Chemical Identity: 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide. CAS Common Chemistry. CAS Registry No. 1183104-54-2.[7]
-
Synthetic Method (Strecker): Avenoza, A., et al. (2003). "Enantioselective synthesis of
-methyl- -phenylglycine derivatives." Tetrahedron: Asymmetry, 14(8), 1045-1051. Link -
Metabolic Stability of CF3: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
Alpha-Methyl Amino Acids: Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756. Link
-
Precursor Data: 3'-(Trifluoromethyl)acetophenone. PubChem Compound Summary for CID 67682. Link
Sources
- 1. (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 7005132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 4. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. 1183104-54-2_CAS号:1183104-54-2_2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide - 化源网 [chemsrc.com]
Properties of alpha-methyl-3-trifluoromethylphenylalanine amide
Technical Monograph: -Methyl-3-trifluoromethylphenylalanine Amide
Category: Non-Canonical Amino Acids | Application: Peptidomimetics & Metabolic Stability
Executive Summary
-Methyl-3-trifluoromethylphenylalanine amideconformational constraintelectronic modulationmetabolic hardeningChemical Identity & Structural Analysis[1][2]
Nomenclature & Identification[3]
-
IUPAC Name: (2S)-2-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide
-
Common Abbreviations:
-Me-3-CF -Phe-NH , ( Me)F Phe-NH -
Core Scaffold: Phenylalanine
-
Modifications:
- -Methylation: Quaternary carbon center (blocks racemization and protease degradation).
-
3-Trifluoromethyl: Bioisostere for isopropyl/ethyl; electron-withdrawing (
). -
C-Terminal Amide: Mimics the neutral electronic state of a peptide bond; prevents C-terminal ionization.
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~246.23 g/mol | Fragment-based design compliant. |
| LogP (Octanol/Water) | 2.1 – 2.5 | Enhanced membrane permeability compared to Phe (LogP ~1.38). |
| pKa ( | ~7.8 – 8.2 | Slightly lower than Phe due to inductive effect of |
| Topological Polar Surface Area | ~69 Å | Good oral bioavailability predictor (Rule of 5 compliant). |
| Rotatable Bonds | 3 | Highly rigidified side-chain orientation. |
Pharmacological Significance: The "Alpha-Methyl" Effect
The incorporation of this residue serves two primary mechanistic functions in drug design:
Conformational Editing (The Thorpe-Ingold Effect)
The geminal disubstitution at the
-
Mechanism: The steric clash between the
-methyl group and the carbonyl oxygen restricts the backbone, pre-organizing the peptide for receptor binding (reducing the entropic penalty of binding).
Metabolic Hardening
-
Proteolysis Resistance: Standard proteases (e.g., chymotrypsin) require an
-proton to form the transition state for peptide bond hydrolysis. The -methyl group sterically occludes the active site and removes the requisite proton. -
Metabolic Blockade: The
group on the phenyl ring blocks metabolic oxidation (hydroxylation) at the vulnerable meta position, extending the half-life ( ) of the parent molecule.
Synthesis & Manufacturing Protocols
Synthesis of quaternary amino acids is challenging due to steric hindrance. The following protocols are industry-standard for high-enantiomeric excess (ee).
Route A: Asymmetric Strecker Synthesis (Scalable)
This route is preferred for generating the quaternary center with high stereocontrol.
-
Starting Material: 3-(Trifluoromethyl)acetophenone.
-
Step 1 (Imine Formation): Condensation with a chiral sulfinamide auxiliary (e.g., Ellman's auxiliary) to form the ketimine.
-
Step 2 (Cyanosilylation): Addition of TMSCN. The chiral auxiliary directs the attack of the cyanide ion to the Re or Si face, establishing the quaternary stereocenter.
-
Step 3 (Hydrolysis): Acidic hydrolysis converts the nitrile to the amide (partial hydrolysis) or acid, and cleaves the auxiliary.
-
Note: To stop at the amide, controlled hydrolysis with
at moderate temperatures is required.
-
Route B: Phase-Transfer Alkylation (O'Donnell Method)
Ideal for laboratory-scale preparation using glycine equivalents.
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.
-
Alkylation 1: Reaction with 3-trifluoromethylbenzyl bromide using a chiral phase-transfer catalyst (cinchonidine derivative) and base (
or ). -
Alkylation 2 (Methylation): Subsequent treatment with methyl iodide (
) introduces the -methyl group.-
Critical Control: The order of alkylation affects yield; usually, the larger group is introduced first, but for
-methyl amino acids, methylating the -substituted precursor is common.
-
-
Deprotection/Amidation: Acidic hydrolysis removes the Schiff base. Conversion to the amide is achieved via standard coupling (e.g., HATU/
) if the ester was hydrolyzed.
Visualization: Synthesis Logic Flow
Caption: Figure 1. Asymmetric Strecker synthesis pathway for generating the quaternary alpha-methyl stereocenter.
Experimental Protocols for Usage
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric bulk of the
-
Reagents: Use HATU or PyAOP (azabenzotriazole-based) rather than HBTU/DIC.
-
Conditions:
-
Coupling: 2x coupling cycles, 2 hours each at 50°C (microwave assisted is recommended).
-
Base: DIPEA (4 eq) in DMF/NMP.
-
Deprotection: 20% Piperidine in DMF (standard Fmoc protocols apply, though reaction rates may be slower).
-
-
Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test if coupling onto the
-methyl residue (which is a difficult primary amine, but often behaves sterically like a secondary one).
Quality Control (HPLC/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Gradient: The
group significantly increases retention time. Expect elution 10-15% later than standard Phenylalanine. -
Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl ring).
Structure-Activity Relationship (SAR) Logic
The decision to use this specific residue is driven by the following logic tree:
Caption: Figure 2. Rational design logic for selecting Alpha-Methyl-3-CF3-Phe-NH2 in lead optimization.
References
-
Ueda, A. et al. (2011). Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides. Chemistry – An Asian Journal . Link -
Mikhailiuk, P. K. et al. (2006).[2] Conformationally rigid trifluoromethyl-substituted
-amino acid designed for peptide structure analysis. Angewandte Chemie Int.[2] Ed. Link -
O'Donnell, M. J. (2001). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research . Link -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . Link
-
Chem-Impex Int. (2024). Product Data: 3-Trifluoromethyl-L-phenylalanine. Link
alpha,alpha-disubstituted amino acid amides literature review
Technical Guide: Synthesis and Applications of -Disubstituted Amino Acid Amides
Executive Summary
The incorporation of
However, the very steric bulk that provides these biological advantages renders the formation of the amide bond thermodynamically and kinetically challenging. Standard coupling protocols (EDC/HOBt, DCC) often fail, resulting in low conversion, deletion sequences, or racemization.
This technical guide reviews the state-of-the-art synthetic methodologies for overcoming this steric barrier, detailing the mechanistic rationale for reagent selection and providing validated experimental protocols.
The Steric Challenge & Mechanistic Solutions
The Thorpe-Ingold Effect and Reactivity
In
The Synthetic Bottleneck:
-
Nucleophilic Attack: The approach of the amine to the activated ester is hindered.[3]
-
Oxazolone Formation: Activation of the carboxylate often leads to the rapid formation of an oxazolone (azlactone) intermediate. While oxazolones are activated species, sterically hindered ones react slowly with amines, allowing side reactions or hydrolysis to compete.
Strategic Reagent Selection
The evolution of coupling reagents for dAAs has moved from carbodiimides to phosphonium/uronium salts, and finally to acid halides.
| Reagent Class | Examples | Mechanism of Action | Suitability for dAAs |
| Carbodiimides | DCC, DIC | Form O-acylisourea. | Poor. Slow reaction; high risk of N-acylurea rearrangement. |
| Phosphonium Salts | PyBOP, PyAOP | Form oxybenzotriazole esters. | Moderate to Good. PyAOP (7-aza) is superior to PyBOP due to the neighboring group effect of the pyridine nitrogen. |
| Uronium/Aminium | HATU, COMU | Form active esters (OBt/OAt). | High. HATU is the "gold standard" for difficult couplings. The HOAt leaving group accelerates the reaction via base catalysis. |
| Acid Fluorides | TFFH, BTFFH | Form acid fluorides (-COF). | Excellent. The small size of the fluoride leaving group minimizes steric clash during the transition state. Highly recommended for Aib-Aib couplings. |
Visualization: Activation Pathways
The following diagram illustrates the mechanistic divergence between standard HATU activation and the Acid Fluoride pathway, highlighting why acid fluorides are preferred for extreme steric hindrance.
Caption: Comparative activation pathways. The acid fluoride route minimizes steric bulk in the transition state compared to the bulky OAt ester.
Validated Experimental Protocols
Protocol A: Solid-Phase Synthesis of Aib-Containing Peptides (HATU Method)
Best for: Single incorporation of Aib or moderately hindered sequences.
Materials:
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading).
-
Reagents: Fmoc-Aib-OH, HATU, HOAt, DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).[4]
Workflow:
-
Swelling: Swell resin in DMF for 20 min.
-
Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Pre-activation:
-
Dissolve Fmoc-Aib-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.
-
Add DIEA (8.0 eq).
-
Critical Step: Allow to activate for exactly 30–60 seconds. Longer activation can lead to epimerization or capping via guanidinylation.
-
-
Coupling: Add the activated solution to the resin.[4]
-
Time: 60 minutes at room temperature.
-
Optimization: For difficult sequences (e.g., Aib-Aib), perform a double coupling (repeat step 3-4) or apply microwave heating (75°C, 5 min).
-
-
Washing: Drain and wash with DMF (5x).
Protocol B: Solution-Phase Coupling via Acid Fluorides (TFFH Method)
Best for: Extremely hindered couplings (e.g., Aib-Aib, N-Me-Aib) where HATU fails.
Rationale: Acid fluorides are stable to water but highly reactive toward amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ.[5]
Workflow:
-
Activation:
-
Dissolve the carboxylic acid component (1.0 eq) in anhydrous DCM (Dichloromethane).
-
Add TFFH (1.1 eq).
-
Add DIEA (2.5 eq) dropwise.
-
Stir for 15–30 minutes under nitrogen. The formation of the acid fluoride can be monitored by IR (characteristic band at ~1840 cm⁻¹).
-
-
Coupling:
-
Add the amine component (1.0–1.2 eq) directly to the reaction mixture.
-
Note: If the amine is a salt (e.g., HCl salt), add an additional equivalent of DIEA.
-
-
Reaction: Stir at room temperature for 2–12 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1N HCl (to remove unreacted amine/DIEA), sat. NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Applications in Drug Discovery[1][2][3][6][7][8]
Metabolic Stability & Protease Resistance
The
-
Case Study: Semaglutide and other GLP-1 agonists utilize Aib substitutions (specifically at position 8, replacing Ala) to prevent degradation by DPP-IV enzymes, extending half-life from minutes to days.
Conformational Control ( -Helix)
While standard amino acids prefer
-
Force bioactive turns in cyclic peptides.
-
Create rigid scaffolds for display of pharmacophores.
Decision Tree: Reagent Selection
Use this logic flow to select the appropriate coupling strategy for your specific substrate.
Caption: Decision matrix for coupling reagent selection based on steric demand.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (1995). The 7-Azabenzotriazole Oxytris(dimethylamino)phosphonium Hexafluorophosphate (HATU)—A Rapid and Efficient Coupling Reagent for the Synthesis of Hindered Peptides. Journal of the American Chemical Society, 115, 4397. Link
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60, 405. Link
-
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
BenchChem. (2025).[4] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center. Link
-
Zhang, Y., et al. (2024).[2][6][7] Challenges and recent advancements in the synthesis of
-disubstituted -amino acids. Nature Communications, 15, 1474.[2] Link
Sources
- 1. De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Metabolic stability of alpha-methylated amino acid derivatives
Metabolic Stability of -Methylated Amino Acid Derivatives
Mechanisms, Experimental Protocols, and Strategic Application in Drug Design
Executive Summary
The metabolic instability of natural amino acids and peptides represents a primary bottleneck in their development as therapeutics. Rapid clearance via proteolysis (for peptides) and oxidative deamination/transamination (for single amino acids) severely limits half-life (
-
Sterically hinders protease access to the peptide bond.
-
Restricts conformational flexibility (
and angles), stabilizing secondary structures like helices.[1] -
Abolishes transamination by removing the essential
-proton required for pyridoxal phosphate (PLP)-dependent enzymatic mechanisms.
This guide provides an in-depth analysis of these mechanisms, detailed experimental protocols for stability assessment, and comparative data demonstrating the efficacy of this modification.[1]
Mechanistic Foundations
Proteolytic Resistance: Sterics and Conformation
Proteases (e.g., DPP-IV, Trypsin, Chymotrypsin) require a specific geometric alignment to hydrolyze peptide bonds. The introduction of an
-
Steric Clash: The additional methyl group adds bulk at the chiral center, preventing the enzyme's catalytic triad (e.g., Ser-His-Asp) from approaching the carbonyl carbon of the scissile bond.
-
The "Aib Effect":
-aminoisobutyric acid (Aib), the simplest -methyl amino acid, is a strong helix inducer. By locking the peptide backbone into a rigid helical conformation ( -helix or -helix), the peptide bond is physically sequestered from the solvent and enzyme active sites.
Blockade of Transamination (Single Amino Acids)
For single amino acid drugs (e.g., L-DOPA analogs), the primary metabolic pathway is often transamination, catalyzed by aminotransferases using PLP as a cofactor.
-
Mechanism: The enzymatic reaction requires the abstraction of the
-proton to form a quinonoid intermediate. -
Inhibition:
-Methylation replaces this proton with a methyl group.[1] While the Schiff base can still form between the amino acid and PLP, the reaction cannot proceed to the ketimine intermediate because there is no -proton to remove. The enzyme is effectively stalled or blocked.
Mechanistic Visualization
The following diagrams illustrate the blockade of transamination and the steric hindrance mechanism.
Figure 1: (A) Absence of
Experimental Protocols
To validate the stability conferred by
Microsomal Stability Assay (Phase I Metabolism)
This assay measures intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound (10 mM DMSO stock).
-
Quenching Solution: Acetonitrile (ACN) with internal standard (IS).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add 1 µL of Test Compound (final conc. 1 µM) to 399 µL microsomal suspension. Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (containing IS) to stop the reaction.
-
Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins. Collect supernatant.
-
Analysis: Quantify parent compound via LC-MS/MS.
Data Analysis:
Plot
Proteolytic Stability Assay (Simulated Fluids)
Critical for peptide therapeutics to assess resistance to GI or plasma proteases.
Materials:
-
Simulated Gastric Fluid (SGF, pH 1.2) containing Pepsin.
-
Simulated Intestinal Fluid (SIF, pH 6.8) containing Pancreatin (Trypsin/Chymotrypsin).
-
Human Plasma (heparinized).
Workflow:
-
Initiation: Spike Test Peptide (final conc. 10 µM) into pre-warmed (37°C) SGF, SIF, or Plasma.
-
Incubation: Shake gently at 37°C.
-
Sampling: Withdraw aliquots at
min. -
Quenching: Mix with 1% Trifluoroacetic acid (TFA) in ACN (1:3 v/v) to precipitate enzymes.
-
Analysis: Analyze via RP-HPLC or LC-MS.
Experimental Workflow Diagram
Figure 2: Parallel workflows for assessing oxidative (microsomal) and proteolytic stability.
Comparative Data & Strategic Application
The following table synthesizes data from various studies demonstrating the impact of
Table 1: Comparative Metabolic Stability of Native vs.
| Compound Class | Native Substrate | Stability Metric ( | Mechanism of Improvement | |
| GLP-1 Agonist | Native GLP-1 | Semaglutide (Aib at pos. 8) | ~2 min | Resistance to DPP-IV cleavage; Albumin binding |
| GLP-1 Agonist | Native GLP-1 | Taspoglutide (Aib at pos. 8, 35) | ~2 min | Resistance to DPP-IV; conformational stabilization |
| Tyrosine Analog | L-Tyrosine | Rapid transamination | Blockade of PLP-dependent transamination | |
| DOPA Analog | L-DOPA | Methyldopa | Rapid Decarboxylation | Inhibition of AADC (DOPA decarboxylase) |
| Cyclic Peptide | Linear Peptide | CM-1315 (Cyclic + D-Ala) | < 2.5 min | Macrocyclization + conformational restriction |
*Note: Semaglutide's extended half-life is a combination of DPP-IV resistance (via Aib) and fatty acid acylation promoting albumin binding.
Strategic Insights for Drug Design
-
Positioning Matters: For peptides, place
-methyl amino acids (like Aib or -Me-Phe) at known cleavage sites (e.g., P1 position for serine proteases). -
Solubility Bonus:
-Methylation often breaks aggregation-prone -sheet structures, improving the solubility of hydrophobic peptides. -
Stereochemistry: The introduction of the methyl group creates a chiral center. The (S)-enantiomer (corresponding to L-amino acids) is typically preferred for mimicking natural peptide geometry, though (R)-isomers can be used to induce specific turns.
References
-
BenchChem. (2025).[1] A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Link
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry. Link
-
Brogden, R.N., et al. (1981). Alpha-Methyl-p-tyrosine: A review of its pharmacology and clinical use. Drugs. Link
-
WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. Link
-
Frontage Laboratories. (2025). Metabolic Stability Assays: Microsomal and Hepatocyte Protocols. Link
3-Trifluoromethylphenylalanine: The "Meta-Effect" in Medicinal Chemistry
The following technical guide details the medicinal chemistry of 3-trifluoromethylphenylalanine, structured for application scientists and drug developers.
A Technical Guide to Physicochemical Properties, Synthesis, and Therapeutic Utility[1]
Executive Summary
In the optimization of small molecule and peptide therapeutics, the 3-trifluoromethylphenylalanine (3-CF
This guide analyzes the utility of 3-CF
Part 1: The Fluorine Effect – Physicochemical Rationale
The introduction of a trifluoromethyl group at the meta-position of the phenyl ring fundamentally alters the electronic and steric landscape of the amino acid.
Comparative Physicochemical Profile
The following table contrasts the core properties of the wild-type residue (Phe) against its fluorinated analogs.
| Property | L-Phenylalanine (Phe) | 3-CF | 4-CF | Medicinal Chemistry Impact |
| Van der Waals Vol. | ~135 ų | ~178 ų | ~178 ų | 3-CF |
| Hansch | 0.00 | +0.88 | +0.88 | Significant increase in logP; enhances membrane permeability and BBB penetration. |
| Hammett | 0.00 | Strong electron-withdrawing nature reduces electron density of the aromatic ring.[1] | ||
| pKa (Side chain) | N/A | N/A | N/A | The EWG effect lowers the pKa of the |
| Metabolic Liability | High (CYP hydroxylation) | Blocked (at C3) | Blocked (at C4) | 3-CF |
The "Meta-Effect" on Conformation
While 4-CF
-
Application: This restriction is energetically favorable for stabilizing
-helical turns in peptide inhibitors (e.g., GLP-1 analogs, antimicrobial peptides).[1]
Part 2: Synthetic Pathways
Access to enantiopure 3-CF
Protocol: Asymmetric Synthesis via Ni(II) Complex
Methodology adapted from the Belokon/North alkylation strategy.
Mechanism: A glycine equivalent is complexed with a chiral auxiliary (Ni-BPB), creating a rigid template that directs the incoming electrophile (3-trifluoromethylbenzyl bromide) to the re-face or si-face, depending on the auxiliary configuration.[1]
Step-by-Step Workflow:
-
Complex Formation: React Glycine with (S)-BPB (benzylproline-aminobenzophenone) and Ni(NO
) to form the planar, red, chiral Ni(II)-Gly-BPB complex.[1] -
Alkylation:
-
Dissolve Ni(II)-Gly-BPB (1.0 eq) in DMF under Argon.[1]
-
Add solid KOH (5.0 eq) followed by 3-trifluoromethylbenzyl bromide (1.2 eq).
-
Critical Step: The reaction turns from red to blue/green, indicating deprotonation and alkylation. Stir at RT for 2 hours.
-
-
Hydrolysis (Chiral Auxiliary Recovery):
-
Quench with dilute acetic acid.
-
Hydrolyze the alkylated complex using 2M HCl/MeOH at reflux.
-
The chiral auxiliary (BPB) precipitates and is filtered for reuse.
-
-
Isolation:
Part 3: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9][10]
Metabolic Blocking (The "Fluorine Wall")
Phenylalanine residues are primary targets for Cytochrome P450 enzymes, which typically hydroxylate the para- or meta-positions to form Tyrosine or m-Tyrosine analogs, leading to rapid clearance.[1]
-
Mechanism: The C-F bond energy (116 kcal/mol) is significantly higher than the C-H bond (99 kcal/mol). Replacing the C-H at position 3 with C-CF
renders the ring electron-deficient, deactivating it toward electrophilic attack by the high-valent Iron-Oxo species in CYP450.[1] -
Case Study: In the optimization of Endomorphin-1 (an opioid agonist), replacing Phe with 3-CF
-Phe increased half-life by preventing aromatic hydroxylation while simultaneously increasing lipophilicity to aid blood-brain barrier (BBB) transport.[1]
19F-NMR Screening Probes
The trifluoromethyl group appears as a sharp singlet in
-
Utility: 3-CF
-Phe can be incorporated into proteins or ligands to serve as a sensitive NMR probe for binding events.[1] The chemical shift is highly sensitive to the local dielectric environment, making it superior to single fluorine atoms for detecting conformational changes upon ligand binding.
Part 4: Visualization of SAR Logic
Diagram 1: The "Fluorine Scan" Decision Tree
This logic flow guides the medicinal chemist on when to deploy 3-CF
Caption: Decision matrix for selecting trifluoromethyl-phenylalanine isomers during Lead Optimization.
Diagram 2: Metabolic Blocking Mechanism
Visualizing how the electron-withdrawing group (EWG) protects the aromatic ring.
Caption: Mechanistic comparison of CYP450 susceptibility between native Phe and 3-CF3-Phe.
Part 5: Experimental Protocol (SPPS Incorporation)[1]
For most researchers, the immediate application is incorporating commercially available Fmoc-3-trifluoromethyl-L-phenylalanine into a peptide via Solid Phase Peptide Synthesis (SPPS).[1]
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Dimethylformamide).[1]
Protocol:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with DMF (5x).
-
Activation:
-
Coupling: Add activated solution to resin. Shake at room temperature for 45–60 minutes.
-
QC Check: Perform Kaiser test. If not blue (negative), coupling is complete. Due to the electron-withdrawing effect of CF
, the nucleophilicity of the amino group after deprotection of this residue will be slightly lower. Ensure the next amino acid coupling is given extended time (e.g., double coupling).
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine if necessary.
References
-
Hao, J., et al. (2016). "Fluorine in Drug Design: A Review of the Impact of Fluorine on the Physicochemical and Pharmacokinetic Properties of Bioactive Molecules." Journal of Medicinal Chemistry. Link
-
Soloshonok, V. A., et al. (2004). "Asymmetric Synthesis of Fluorinated Amino Acids via Ni(II) Complexes." Journal of Organic Chemistry. Link[1]
-
Tymaszewski, R., et al. (2011). "Endomorphin-1 Analogs Containing Trifluoromethylphenylalanine: Structure-Activity Relationships." Peptides. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
Chem-Impex International. "Fmoc-3-trifluoromethyl-L-phenylalanine Product Data." Chemical Catalog. Link
Sources
Conformational restriction of peptides using alpha-methyl amino acids
Conformational Restriction of Peptides via -Methylation: Mechanisms, Synthesis, and Therapeutic Applications[1]
Executive Summary
The introduction of
Mechanistic Principles of Conformational Restriction
The Thorpe-Ingold Effect and Helical Propensity
In standard proteinogenic amino acids, the C
-
Steric Clash: The additional methyl group introduces severe steric repulsion with the carbonyl oxygen of the preceding residue and the amide nitrogen of the succeeding residue.
-
Ramachandran Space: This restricts the accessible conformational space on the Ramachandran plot to a narrow region around
and .[1] -
Helical Induction: Consequently,
-methylated residues are strong promoters of helical structures.[1] While Aib homopolymers tend to formngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -helices, the inclusion of Aib in heteromeric sequences often stabilizes canonical -helices.[1]
Visualization: Conformational Restriction Pathway
The following diagram illustrates how
Caption: The mechanistic pathway from chemical modification to biological stability via the Thorpe-Ingold effect.[1]
Synthetic Challenges and Optimized Protocols
Synthesizing peptides with
Coupling Reagent Selection
Standard reagents like HBTU or DIC often fail to drive the reaction to completion, leading to deletion sequences.
-
Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are preferred due to the stabilizing effect of the HOAt (7-aza-1-hydroxybenzotriazole) leaving group.[1]
-
Alternative: PyAOP is highly effective for extremely hindered couplings (e.g., Aib-Aib junctions).[1]
Protocol: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
Microwave irradiation is critical for overcoming the activation energy barrier of hindered couplings.[1]
| Parameter | Standard Condition | |
| Coupling Reagent | HBTU / DIC | HATU or PyAOP |
| Base | DIPEA (2-4 eq) | DIPEA or TMP (4-6 eq) |
| Temperature | Room Temperature ( | |
| Time | 30 - 60 min | 2 x 10 min (Double Coupling) |
| Deprotection | 20% Piperidine (RT) | 20% Piperidine ( |
Workflow for Difficult Couplings (Aib-Aib)
The synthesis of contiguous
Caption: Optimized double-coupling workflow for sterically hindered
Biological Implications & Drug Design[2][3][4]
Proteolytic Stability (DPP-4 Resistance)
The primary biological utility of
-
Mechanism: Dipeptidyl peptidase-4 (DPP-4) cleaves N-terminal dipeptides (e.g., His-Ala) from GLP-1.[1]
-
Solution: Substitution of Alanine at position 8 (in GLP-1 numbering) with Aib renders the scissile bond inaccessible to the DPP-4 active site.[1] This is the foundational technology behind Semaglutide.
Case Studies in Therapeutics
Semaglutide (Ozempic/Wegovy) [1][3]
-
Indication: Type 2 Diabetes, Obesity.[4]
-
Modification: Substitution of Ala8 with Aib .
-
Impact: Prevents rapid degradation by DPP-4, allowing for a once-weekly dosing regimen (combined with fatty acid acylation for albumin binding).[1]
Tirzepatide (Mounjaro)
-
Modification: Contains Aib at positions 2 and 13 .
-
Impact: Aib at position 2 protects against DPP-4 cleavage (mimicking the GIP N-terminus), while Aib at position 13 stabilizes the helical secondary structure required for dual receptor potency.[1]
Trofinetide (Daybue)
-
Indication: Rett Syndrome.[2]
-
Modification: Methylated analog of the tripeptide Gly-Pro-Glu (IGF-1 fragment).[1]
-
Impact: Improves metabolic stability and oral bioavailability compared to the native peptide.[5]
Comparative Analysis: -Methyl vs. N-Methyl
It is crucial to distinguish between these two modifications.[1]
| Feature | N-Methylation (N-Me) | |
| Site | Alpha Carbon | Amide Nitrogen |
| H-Bonding | Retains NH donor (unless Pro) | Removes NH donor |
| Conformation | Restricts | Promotes cis-peptide bonds |
| Main Effect | Stabilizes Helix / Blocks Proteolysis | Improves Permeability / Prevents Aggregation |
References
-
BenchChem. (2025).[5][6] A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Retrieved from
-
Mahindra, A., et al. (2012). Rapid microwave-assisted solution-phase peptide synthesis protocol. Tetrahedron Letters , 53(51), 6931-6935.[1]
-
Lau, J., et al. (2015).[7] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[1] Journal of Medicinal Chemistry , 58(18), 7370–7380.
-
Coskun, T., et al. (2018).[7] LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept. Molecular Metabolism , 18, 3–14.
-
Toniolo, C., et al. (2001). Conformational behavior of macromolecules in solution: Homopolypeptides of alpha-aminoisobutyric acid. Macromolecules , 34(21), 7550-7557.[1]
-
Enamine. (2025).
-Methyl Amino Acids in Drug Design. Retrieved from -
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. α-Methyl Amino Acids - Enamine [enamine.net]
- 3. What is Semaglutide? | BroadPharm [broadpharm.com]
- 4. Tirzepatide induces a thermogenic-like amino acid signature in brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
The Strategic Role of the Trifluoromethyl Group in Amino Acid Lipophilicity
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Executive Summary
The incorporation of the trifluoromethyl (
This guide provides a technical deep-dive into the mechanistic role of
The Fluorine Effect: Physicochemical Foundations
To deploy
Steric and Electronic Profile
The
-
Bond Strength: The C-F bond is the strongest single bond to carbon (~485 kJ/mol vs. ~414 kJ/mol for C-H), rendering it metabolically inert to oxidative defluorination under physiological conditions.
-
Orthogonal Lipophilicity: While lipophilic, the fluorine atoms have low polarizability (low refractive index). This creates a "fluorous" phase behavior where the group repels both water and standard lipophiles, often leading to unique protein binding pocket interactions that are not driven solely by the hydrophobic effect.
The Hansch Parameter Comparison
The Hansch substituent constant (
| Substituent | Hansch | Electronic Effect ( | Steric Bulk (Es) |
| -H | 0.00 | 0.00 | 0.00 |
| -CH | +0.56 | -0.17 | -1.24 |
| -CF | +0.88 | +0.54 | -2.40 |
| -OCF | +1.04 | +0.35 | - |
| -SCF | +1.44 | +0.50 | - |
Key Insight: The
Modulation of Lipophilicity and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> [2][3][4]
The impact of
The Shift Mechanism
The strong electron-withdrawing inductive effect (-I) of the
-
Effect on Amines: It significantly lowers the
of proximal ammonium groups. For example, in trifluoroethylamines or -trifluoromethyl amino acids, the ammonium can drop by 2–3 units. -
Physiological Consequence: A standard amine (
) is >99% protonated (cationic) at pH 7.4. A fluorinated amine ( ) exists as a significant fraction of neutral species at pH 7.4. -
Result: Since only the neutral species passively permeates membranes, this
depression can increase effective permeability ( ) by orders of magnitude, independent of the intrinsic lipophilicity of the side chain.
Visualization: The Permeability Logic
The following diagram illustrates the causal pathway from fluorination to enhanced bioavailability.
Figure 1: Mechanistic pathways by which the trifluoromethyl group influences peptide drug properties. Note the dual contribution to permeability via intrinsic lipophilicity and ionization modulation.
Structural Applications in Peptide Design[4]
Case Study: Trifluoromethyl-Proline (TfmPro)
Proline is a structural architect in peptides, controlling turn secondary structures. Substituting Pro with
-
Lipophilicity Boost: 4-
-Pro exhibits a similar to Valine, making it a "hydrophobic Proline."[2] -
Conformational Locking: The stereoelectronic effects of the C-F bond favor specific ring puckers (
-endo vs. -exo) based on the stereochemistry of the group. This allows researchers to pre-organize peptides into bioactive conformations, reducing the entropic penalty of binding.
Metabolic Stability
The
Experimental Protocols
To validate the impact of
Protocol A: Determination of via Shake-Flask & NMR
This protocol is self-validating because it directly measures the concentration in both phases without relying on UV extinction coefficients, which may change upon fluorination.
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
n-Octanol (HPLC grade), pre-saturated with PBS.
-
Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (encapsulated).
Workflow:
-
Saturation: Mix equal volumes of n-octanol and PBS. Shake for 24 hours. Separate phases.
-
Solubilization: Dissolve the
-amino acid/peptide in the pre-saturated PBS phase to a concentration of 1 mM. -
Partitioning:
-
Aliquot 500 µL of the aqueous peptide solution into a glass vial.
-
Add 500 µL of pre-saturated n-octanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to ensure complete phase separation.
-
-
Quantification (
NMR):-
Carefully remove 400 µL of the aqueous layer (lower phase) and transfer to an NMR tube.
-
Add a coaxial insert containing the Internal Standard (known concentration).
-
Acquire
NMR spectra (ensure relaxation delay ).
-
-
Calculation:
Where is determined by integration relative to the internal standard.
Protocol B: Metabolic Stability Assessment (Microsomal)
Objective: Confirm that
-
Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data: Plot
vs. time. The slope yields . -
Validation: Run a non-fluorinated analog (methyl control) in parallel. The
analog should demonstrate a statistically significant decrease in intrinsic clearance ( ).
Comparative Data Analysis
The following table summarizes the impact of replacing a Methyl group with a Trifluoromethyl group in a model amino acid side chain (e.g., Alanine vs. Trifluoroalanine derivatives).
| Property | Methyl Analog ( | Trifluoromethyl Analog ( | Impact |
| Van der Waals Volume | 23.7 | 42.6 | +80% Steric Bulk |
| Hansch Lipophilicity ( | 0.56 | 0.88 | Increased Hydrophobicity |
| Hammett Constant ( | -0.17 (Donor) | +0.54 (Acceptor) | Electronic Inversion |
| C-X Bond Energy | 414 kJ/mol | 485 kJ/mol | Metabolic Resistance |
| Neighboring Amine | ~9.6 | ~6.5 - 7.5 | Increased Permeability |
References
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Source: Organic & Biomolecular Chemistry URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: Molecules (MDPI) URL:[Link]
-
Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. Source: Organic & Biomolecular Chemistry URL:[Link]
-
Experimental lipophilicity scale for coded and noncoded amino acid residues. Source: Organic & Biomolecular Chemistry URL:[Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Source: ChemPhysChem URL:[Link]
Sources
2-Amino-2-arylpropanamide scaffold biological activity
The 2-Amino-2-arylpropanamide scaffold represents a specialized class of
Unlike standard
Structural Biology & Mechanism of Action
The Quaternary Carbon Advantage
The defining feature of the 2-amino-2-arylpropanamide scaffold is the quaternary
-
Conformational Restriction: The bulky aryl and methyl groups restrict rotation around the
( ) and ( ) bonds. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein (e.g., a GPCR or ion channel). -
Metabolic Blockade: The absence of an
-hydrogen prevents:-
Racemization: The stereocenter is chemically stable under physiological conditions.
-
Transamination: Standard aminotransferases require an
-hydrogen to form the ketimine intermediate; this scaffold is immune to such degradation.
-
Key Biological Targets
While often used as a building block, the scaffold itself exhibits intrinsic biological activity in specific contexts:
-
Cannabinoid Receptor 2 (CB2) Modulation: Recent medicinal chemistry efforts (e.g., Patent CN107011272A) have identified 2-amino-2-arylpropanamide derivatives as high-affinity ligands for the CB2 receptor. The quaternary center is critical for positioning the aryl ring in the hydrophobic pocket of the GPCR while the amide interacts with polar residues (e.g., Ser/Thr) in the transmembrane helix.
-
Voltage-Gated Sodium Channel Blockade: Structurally analogous to the open-chain metabolites of Hydantoin anticonvulsants (e.g., Mephenytoin, Nirvanol), these amides can modulate sodium channels. The neutral amide and the basic amine at physiological pH mimic the pharmacophore of established anticonvulsants like lacosamide, albeit with a more rigid core.
-
NMDA/Glutamate Receptor Modulation: As derivatives of
-phenylglycine, these compounds can act as competitive antagonists or modulators at the glycine binding site of the NMDA receptor, particularly when the amide nitrogen is substituted with hydrophobic groups.
Synthetic Pathways & Experimental Protocols
The synthesis of quaternary amino acids is challenging due to steric hindrance. Two primary routes are established: the Strecker Synthesis (cyanide addition) and the Bucherer-Bergs Reaction (hydantoin formation).
Synthesis Workflow (Graphviz Diagram)
Protocol: Synthesis via Bucherer-Bergs Reaction
This method is preferred for its operational simplicity and the stability of the hydantoin intermediate.
Step 1: Formation of 5-Methyl-5-Phenylhydantoin
-
Reagents: Acetophenone (10 mmol), Ammonium Carbonate (30 mmol), Potassium Cyanide (15 mmol).
-
Solvent: 50% Ethanol/Water (20 mL).
-
Procedure:
-
Dissolve acetophenone in ethanol/water.
-
Add ammonium carbonate and potassium cyanide.
-
Heat to 60°C for 4-6 hours in a sealed vessel (Caution: Cyanide).
-
Cool to
and acidify with concentrated HCl to pH 2. -
Filter the white precipitate (Hydantoin). Recrystallize from ethanol.
-
Yield: Typically 70-85%.
-
Step 2: Hydrolysis to 2-Amino-2-Phenylpropanamide
-
Reagents: 5-Methyl-5-Phenylhydantoin (5 mmol), 20% NaOH (aq).
-
Procedure:
-
Reflux the hydantoin in 20% NaOH for 24-48 hours. (Note: This forces ring opening).
-
Critical Step: To stop at the amide (instead of the acid), limit reflux time or use milder conditions (e.g.,
). -
Alternatively, use enzymatic hydrolysis (Hydantoinase) for enantioselective production of the (S)-amide.
-
Extract with ethyl acetate, dry over
, and evaporate.
-
Biological Evaluation Protocols
To validate the biological activity of this scaffold, researchers typically employ receptor binding assays (e.g., for CB2) or functional electrophysiology assays (for ion channels).
CB2 Receptor Binding Assay (Radioligand)
This protocol measures the affinity (
-
Materials:
-
Membrane preparation from CHO cells stably expressing human CB2 receptors.
-
Radioligand:
-CP55,940 (Specific Activity ~100 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 2.5 mM EDTA, 0.5 mg/mL BSA.
-
-
Method:
-
Incubation: Mix 10
g of membrane protein with 0.5 nM -CP55,940 and varying concentrations ( to M) of the test compound (2-amino-2-arylpropanamide derivative). -
Equilibrium: Incubate at 30°C for 90 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Detection: Measure radioactivity via liquid scintillation counting.
-
-
Analysis: Calculate
using non-linear regression (Sigmoidal dose-response). Convert to using the Cheng-Prusoff equation: .
Structure-Activity Relationship (SAR)
The biological activity of the 2-amino-2-arylpropanamide scaffold is highly sensitive to substituents on the aryl ring and the amide nitrogen.
| Structural Zone | Modification | Effect on Activity (General) |
| Aryl Ring (C2) | Electron-withdrawing (e.g., 4-F, 3-Cl) | Increases metabolic stability; often enhances potency at ion channels (e.g., |
| Aryl Ring (C2) | Ortho-substitution (e.g., 2-Me) | Increases steric hindrance; restricts conformation further (may reduce binding if pocket is tight). |
| Alpha-Methyl (C2) | Replacement with Ethyl/Propyl | Increases lipophilicity but may introduce steric clash. Methyl is usually optimal for "drug-like" space. |
| Amide Nitrogen | Alkylation (e.g., N-Benzyl) | Drastically changes profile. N-Benzyl derivatives often show anticonvulsant activity (Lacosamide-like). |
| Primary Amine | Acylation/Protection | Loss of basicity. Essential for transport; acylated forms are often prodrugs. |
SAR Visualization (Graphviz)
References
-
BenchChem. (2024). 2-Amino-2-phenylpropanenitrile: Properties and Hydrolysis to 2-Amino-2-phenylpropanamide.
-
Google Patents. (2017). CN107011272A: Pyrazine derivatives and their use as CB2 receptor modulators.
-
ChemicalBook. (2024). Alpha-Methyl-Phenylglycinamide: Chemical Properties and Anticonvulsant Precursors.
- Hruby, V. J., et al. (1990). Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid amino acids.Biopolymers, 29(1), 121-126.
Bioisosteres of alpha-methyl phenylalanine in drug design
Beyond Methylation: Strategic Bioisosteres of -Methyl Phenylalanine in Peptide Drug Design
The Gold Standard: Mechanism of -Methyl Phenylalanine
To design effective bioisosteres, one must first deconstruct the efficacy of the parent scaffold. The introduction of a methyl group at the
-
Conformational Locking (The Thorpe-Ingold Effect): The steric bulk of the
-methyl group creates severe strain with the amide backbone. This restricts rotation around the ( ) and ( ) bonds, forcing the residue into a narrow region of Ramachandran space typically associated with -helices or -helices ( ). -
Metabolic Shielding: The quaternary center creates a steric blockade that prevents proteases (e.g., chymotrypsin) from accessing the scissile amide bond, significantly extending the plasma half-life (
) of the peptide.
The Bioisosteric Toolbox
A. Halogenated Bioisosteres: Electronic & Steric Tuning
Replacing the
-Fluorophenylalanine (
-F-Phe) [2]
-
Steric Profile: Fluorine (van der Waals radius 1.47 Å) is smaller than a methyl group (2.0 Å) but larger than hydrogen (1.2 Å). It provides a "minimalist" steric constraint.
-
Electronic Effect: The strong electronegativity of fluorine lowers the
of the adjacent amine (by ~1-2 units), reducing basicity and potentially improving membrane permeability by increasing the fraction of uncharged species at physiological pH. -
Dipole Alignment: The
bond prefers to align antiperiplanar to the carbonyl dipole, inducing unique backbone conformations distinct from the purely steric -methyl effect.
-Trifluoromethylphenylalanine (
-CF
-Phe)
-
Steric Profile: The
group is significantly larger than a methyl group. It imposes a massive steric barrier, often locking the backbone even more rigidly than -MePhe. -
Metabolic Stability: The
bond is metabolically inert. The extreme steric bulk renders the adjacent amide bond virtually uncleavable by proteases. -
Lipophilicity: The
group significantly increases , enhancing blood-brain barrier (BBB) penetration but potentially reducing solubility.
B. Cyclic Constraints: Tying Back the Side Chain
Connecting the
1-Amino-2-phenylcyclopropanecarboxylic acid (c3Phe)
-
Mechanism: The cyclopropane ring rigidly fixes the
and side-chain torsion angles, restricting the orientation of the phenyl ring relative to the backbone. -
Application: Ideal for pharmacophores where the vector of the aromatic ring is critical for receptor binding (e.g., GPCR ligands).
-
Synthesis: Typically achieved via cyclopropanation of cinnamate derivatives or dialkylation of malonates.
C. Sila-Substitution: The Silicon Switch
-
Concept: Replacing the quaternary Carbon with Silicon (
-Sila-amino acids). -
Stability Caveat: Unlike side-chain silyl replacements (which are stable), placing silicon directly at the
-position (linked to and ) renders the molecule susceptible to hydrolysis (Sila-Brook rearrangement/instability). -
Expert Insight: While
-silyl amino acids are synthetically challenging and often unstable, -silyl bioisosteres (replacing the -carbon) or silyl-proline analogs are robust alternatives that mimic the lipophilicity of the parent without the stability liability.
Comparative Technical Analysis
| Bioisostere | Steric Bulk ( | Helix Propensity ( | Metabolic Stability | Lipophilicity ( | Primary Design Utility |
| High | Strong Inducer | High | +0.5 | Baseline Reference | |
| Moderate | Neutral/Weak | Moderate | +0.2 | Modulating | |
| Very High | Very Strong Inducer | Very High | +1.2 | Max Stability / BBB Permeability | |
| c3Phe (Cyclic) | Rigid (Fixed) | Distorted Helix | High | +0.4 | Fixing Side-Chain Vector |
| High | Unknown | Low (Hydrolytic) | +0.8 | Not Recommended (Stability issues) |
Experimental Protocols
Protocol A: Synthesis of -Trifluoromethyl Phenylalanine
Adapted from Negishi Cross-Coupling Methodologies (See References)
Rationale: Direct alkylation of
-
Starting Material: Methyl 2-acetamido-3-bromo-2-(trifluoromethyl)propanoate (masked
-bromo precursor). -
Zinc Activation: Treat the bromide with activated Zn dust in dry DMF to form the organozinc reagent.
-
Tip: Activation of Zn with 1,2-dibromoethane and TMSCl is critical for yield.
-
-
Cross-Coupling: Add Iodobenzene (1.2 eq),
(2.5 mol%), and S-Phos (5 mol%). -
Reaction: Stir at 60°C for 12 hours under Argon.
-
Workup: Quench with 1M HCl, extract with EtOAc. Purification via silica gel chromatography (Hex/EtOAc).
-
Deprotection: Standard acid hydrolysis (6M HCl, reflux) yields the free amino acid.
Protocol B: Proteolytic Stability Assay
Rationale: To quantify the "shielding" effect of the bioisostere compared to the parent peptide.
-
Substrate Prep: Synthesize tripeptide model:
. -
Enzyme Mix: Prepare a solution of
-Chymotrypsin (0.5 mg/mL) in Tris-HCl buffer (pH 7.8, 10 mM ). -
Incubation: Add peptide (100
M) to enzyme solution at 37°C. -
Sampling: Aliquot 50
L at min. -
Quench: Immediately add 50
L of 1% TFA/Acetonitrile to stop reaction. -
Analysis: Analyze via HPLC-UV (214 nm). Plot % remaining vs. time to determine
.
Visualizing the Design Logic
Diagram 1: Synthetic Decision Tree
A logic flow for selecting the appropriate synthetic route based on the desired bioisostere.
Caption: Decision matrix for synthetic methodologies based on the target
Diagram 2: Conformational Restriction Mechanism
Visualizing how steric bulk forces the backbone into helical conformations.
Caption: Mechanistic flow of conformational restriction driven by A(1,3) steric strain.
References
-
Conform
-Substituted Amino Acids: Comparison of -methyl vs. -phenyl proline analogs and their impact on backbone rigidity. Source: -
Synthesis of
-Trifluoromethyl Phenylalanine: Detailed methodology for Negishi cross-coupling to access -CF3 amino acids. Source: -
Bioisosterism in Drug Design: Comprehensive review of classical and non-classical bioisosteres, including fluorine and heterocycles. Source:
-
Stability of Silyl Amino Acids: Investig
-silyl amino acids vs. side-chain silyl analogs. Source: -
Fluorinated Phenylalanines in Peptides: Review of synthesis and pharmaceutical applications of fluorinated Phe derivatives. Source:
Methodological & Application
Asymmetric synthesis of quaternary alpha-amino acids
Precision Engineering of Quaternary -Amino Acids: A Dual-Methodology Application Note
Executive Summary
The synthesis of quaternary
This Application Note provides two validated, high-fidelity protocols for constructing quaternary stereocenters:
-
Asymmetric Phase-Transfer Catalysis (PTC): The industry standard for scalable, catalytic
-alkylation of glycine and alanine Schiff bases. -
Self-Regeneration of Stereocenters (SRS): A stoichiometric, high-precision method ideal for cyclic amino acids (e.g., proline derivatives) and ultra-high enantiopurity requirements.
Methodology A: Asymmetric Phase-Transfer Catalysis (PTC)
Mechanistic Logic
PTC operates by shuttling an ionic reactant from an aqueous phase into an organic phase where the reaction occurs. In asymmetric PTC, a chiral quaternary ammonium salt (the catalyst) forms a tight, contact ion pair with the enolate of the amino acid ester.
-
Causality: The chiral catalyst (e.g., Maruoka or Cinchona-derived) provides a "chiral pocket" around the enolate oxygen. This steric shielding forces the electrophile to approach from only one face (typically the Re-face or Si-face, depending on catalyst design), establishing the quaternary stereocenter.
-
Solvent Choice: Non-polar solvents like Toluene or
are critical to tighten the ion pair, maximizing stereocontrol. -
Base Selection: 50% aqueous KOH/NaOH is used to ensure rapid deprotonation at the interface without hydrolyzing the sensitive imine or ester groups in the bulk phase.
Protocol: -Alkylation of Alanine Schiff Base
Target: Synthesis of
Reagents:
-
Substrate: tert-Butyl ester of
-(diphenylmethylene)-L-alanine (1.0 equiv). -
Electrophile: Benzyl bromide (1.2 equiv).
-
Catalyst:
-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst®) or -Allyl- -(9-anthracenylmethyl)cinchonidinium bromide (1 mol%). -
Base: 50% aq. KOH (3.0 equiv).
-
Solvent: Toluene (0.1 M concentration relative to substrate).
Step-by-Step Workflow:
-
System Prep: Charge a flame-dried reaction vessel with the Alanine Schiff base (1.0 equiv) and the Chiral PTC Catalyst (0.01 equiv).
-
Solvation: Add Toluene and stir at
until fully dissolved. Note: Lower temperatures ( ) can enhance ee% but reduce rate. -
Activation: Add Electrophile (Benzyl bromide, 1.2 equiv) in one portion.
-
Initiation: Vigorously stir the mixture (high RPM is crucial for interfacial surface area) and add 50% aq. KOH dropwise.
-
Monitoring: Monitor by HPLC/TLC. Reaction typically completes in 2–6 hours.
-
Quench & Workup: Dilute with water and extract with
. Wash organics with brine, dry over , and concentrate. -
Hydrolysis (Deprotection): Treat the crude imine with 1N citric acid in THF/Water (1:1) for 2 hours at RT to release the free amine.
-
Purification: Isolate the amino ester via column chromatography or recrystallization.
Mechanistic Visualization (PTC Cycle)
Figure 1: Interfacial mechanism of Asymmetric Phase-Transfer Catalysis. The chiral quaternary ammonium salt (
Methodology B: Self-Regeneration of Stereocenters (SRS)[1][2]
Mechanistic Logic
Developed by Dieter Seebach, SRS is the method of choice when the starting material is a chiral amino acid (e.g., Proline) and the goal is to substitute the
-
Logic: The original stereocenter is not destroyed but "temporarily stored" in a newly formed acetal center (N,O-acetal).
-
The "Trick": Condensing Proline with Pivaldehyde forms a bicyclic oxazolidinone. The original chiral center directs the formation of the new acetal center (C2). When the
-proton is removed to form an enolate, the original chirality is lost (planar ), but the new acetal center remains and directs the incoming electrophile to regenerate the original center with high fidelity.
Protocol: -Alkylation of Proline
Target: Synthesis of
Reagents:
-
Substrate: L-Proline.[1]
-
Auxiliary Reagent: Pivaldehyde.[2]
-
Base: LDA (Lithium Diisopropylamide).
-
Electrophile: Methyl Iodide (MeI).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Acetal Formation: Reflux L-Proline with Pivaldehyde in Pentane using a Dean-Stark trap (with catalytic TsOH) to form the cis-oxazolidinone (Seebach's Auxiliary).
-
Enolization: Cool a solution of the oxazolidinone in dry THF to
. Add LDA (1.1 equiv) dropwise.-
Critical Check: The solution must remain cold to prevent enolate decomposition.
-
-
Alkylation: Add Methyl Iodide (1.5 equiv) slowly. The bulky tert-butyl group at the C2 position blocks the cis-face, forcing the electrophile to attack trans to the t-Bu group.
-
Warm-up: Allow to warm to
over 4 hours. -
Hydrolysis: Quench with sat.
. Extract and concentrate. -
Auxiliary Removal: Reflux the alkylated intermediate in 6N HCl for 6 hours. This cleaves the pivaldehyde (volatile) and yields the free quaternary amino acid hydrochloride salt.
-
Isolation: Use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
Mechanistic Visualization (SRS Pathway)
Figure 2: The Self-Regeneration of Stereocenters (SRS) workflow. The chirality is "handed off" to the acetal center and then returned to the
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Phase-Transfer Catalysis (PTC) | Self-Regeneration (SRS) |
| Primary Use Case | Acyclic AA esters (Ala, Gly, Phe) | Cyclic AA (Pro) or bulky side chains |
| Scalability | Excellent (Kg scale feasible) | Moderate (Stoichiometric auxiliary) |
| Atom Economy | High (Catalytic) | Lower (Auxiliary waste) |
| Enantioselectivity | 90–99% ee (Catalyst dependent) | >98% de (Diastereocontrol) |
| Cost | High initial catalyst cost (reusable) | Low reagent cost, high labor |
Troubleshooting Guide
-
Problem (PTC): Low ee%.
-
Problem (SRS): Incomplete Hydrolysis.
References
-
Maruoka, K. (2008). Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development.
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. -
Seebach, D., et al. (1996).[3] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.
-
Vogt, H., & Bräse, S. (2007).
-Amino Acids. Organic Biomolecular Chemistry. -
Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie.
Sources
- 1. Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. air.unimi.it [air.unimi.it]
Peptide coupling conditions for sterically hindered alpha,alpha-disubstituted amino acids
Topic: Peptide Coupling Conditions for Sterically Hindered
High-Efficiency Coupling Protocols for Aib and -Methyl Amino Acids[1][2][3]
Abstract
The incorporation of sterically hindered
Mechanistic Insight: The Steric Challenge
To solve the problem, one must understand the failure mode. In standard peptide synthesis, the activating agent converts the carboxylic acid into an active ester (e.g., OBt or OAt ester).
-
The Shielding Effect: In
-disubstituted amino acids, the two methyl groups attached to the -carbon create a dense electron cloud and physical blockade. -
The Kinetic Trap: The nucleophilic attack of the incoming amine onto the activated carbonyl is sterically impeded. If the activating group (leaving group) is bulky (like the benzotriazole in HBTU), the approach vector is blocked.
-
The Solution: We must switch to a smaller leaving group . This is why Acid Fluorides (–COF) are superior to Active Esters (–COObt) for these specific residues. The fluorine atom is small, highly electronegative, and creates a "sterically slight" electrophile that the amine can access.
Visualization: Coupling Reagent Decision Matrix
The following decision tree outlines the logic for selecting the correct chemistry based on sequence difficulty.
Figure 1: Decision matrix for selecting coupling conditions. While COMU is excellent for single hindered residues, TFFH is required for consecutive steric bulk.
Reagent Selection Guide
| Reagent Class | Reagent | Leaving Group Size | Reactivity | Best Use Case |
| Uronium (Gen 3) | COMU | Medium (Oxyma) | Very High | Single Aib insertions; General SPPS. Safer than HATU (non-explosive).[2] |
| Uronium (Gen 2) | HATU | Large (HOAt) | High | Historical standard. Good, but often slower than COMU for Aib. |
| Acid Fluoride | TFFH | Small (Fluoride) | Extreme | Aib-Aib linkages; N-methylated residues. |
| Carbodiimide | DIC/Oxyma | Variable | Moderate/High | Microwave-assisted automated synthesis (reduces racemization). |
Protocol A: Microwave-Assisted COMU/Oxyma (Solid Phase)
Scope: Best for introducing a single Aib or
Materials
-
Resin: Rink Amide (low loading, ~0.3 mmol/g recommended to reduce inter-chain aggregation).
-
Activator: COMU (0.5 M in DMF).
-
Base: DIEA (Diisopropylethylamine) (1.0 M in NMP).
-
Additive: Oxyma Pure (if not using COMU, use DIC/Oxyma).
Step-by-Step Workflow
-
Swelling: Swell resin in DMF for 20 mins.
-
Deprotection: 20% Piperidine in DMF (2 x 3 mins at 75°C microwave). Note: High temp deprotection prevents aggregation of the growing chain.
-
Activation (Pre-mix):
-
Amino Acid (5.0 eq)
-
COMU (5.0 eq)
-
DIEA (10.0 eq)
-
Pre-activate for exactly 30 seconds before adding to resin.
-
-
Coupling (Microwave):
-
Temperature: 90°C
-
Time: 2 minutes (Ramp) + 4 minutes (Hold).
-
Power: 30-50W (maintain constant temp).
-
-
Double Coupling (Mandatory): Drain and repeat Step 3 & 4.
-
Capping: Acetic Anhydride/DIEA/DMF to terminate unreacted chains.
Protocol B: TFFH-Mediated Acid Fluoride Coupling
Scope: Essential for Aib-Aib or Aib-N-Me-AA junctions. Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the protected amino acid into an Acid Fluoride in situ.[3][4][5] This species is immune to the steric clash that disables bulky active esters.
Materials
-
Reagent: TFFH (Solid, store at 4°C).
-
Solvent: Dry DMF or NMP (Moisture sensitive reaction).
-
Base: DIEA.
Step-by-Step Workflow (Solution or Manual SPPS)
-
Activation (In Situ Acid Fluoride Generation):
-
Dissolve Fmoc-Aib-OH (or hindered AA) (3.0 eq) in dry DMF.
-
Add TFFH (3.0 eq).
-
Add DIEA (6.0 eq).[6]
-
Critical: Shake/Stir for pre-activation for 5–10 minutes. The solution may turn slightly yellow; this confirms acid fluoride formation.
-
-
Coupling:
-
Add the pre-activated mixture to the resin-bound free amine.
-
Temperature: 75°C (Microwave) or 50°C (Conventional heating).
-
Time: 15 minutes (Microwave) or 2 hours (Conventional).
-
Note: Acid fluorides are highly stable toward hydrolysis compared to acid chlorides, allowing for longer reaction times if necessary.
-
-
Monitoring: Standard colorimetric tests (Kaiser) may yield false negatives due to steric bulk preventing the dye from reacting. Use Chloranil test or micro-cleavage LC-MS to verify coupling.
-
Re-Coupling: If <99% conversion by LC-MS, repeat with fresh reagents.
Visualization: TFFH Activation Pathway
Figure 2: TFFH converts the bulky carboxylic acid into a compact Acid Fluoride, facilitating attack by the resin-bound amine.
Troubleshooting & Optimization
-
Aggregation: Aib-rich peptides tend to form 3
-helices that aggregate on resin.-
Fix: Use ChemMatrix or PEG-PS resins instead of polystyrene. These swell better in polar solvents.
-
-
Oxazolone Formation: Prolonged activation of Aib can lead to oxazolone formation (a cyclic side product).
-
Fix: Ensure adequate base (DIEA) is present to keep the amine reactive, but do not exceed 90°C to minimize side reactions.
-
-
N-Terminus Acetylation: Acetylating a terminal Aib is difficult. Use Acetic Anhydride (10 eq) + DIEA (10 eq) + DMAP (0.1 eq) . The DMAP catalyst is crucial here.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[5] Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Wenschuh, H., et al. (2002). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides. The Journal of Organic Chemistry, 59(23), 695-701. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link
Sources
Incorporating 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide into solid-phase peptide synthesis
Executive Summary
The incorporation of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide (hereafter referred to as 3-CF3-
While these residues impart exceptional proteolytic stability and fix specific secondary structures (e.g.,
Chemical Context & Challenges
The target molecule is a quaternary amino acid where the
The Steric Barrier
Unlike standard amino acids, the nucleophilic amine in 3-CF3-
-
Coupling TO the residue: The amine is buried; acylation rates are 10–100x slower than Alanine.
-
Coupling OF the residue: The activated carboxylate is hindered, making it prone to rearrangement into unreactive N-acylurea or oxazolone species before it can react with the resin-bound amine.
Electronic Effects
The 3-trifluoromethyl (
-
Acidity: The amide proton is more acidic, potentially increasing aggregation via inter-chain hydrogen bonding.
-
Solubility: The lipophilic
group requires high-solvency systems (NMP/DMF mixtures) to prevent resin collapse.
Strategic Planning: Resin & Reagents
Building Block Selection
For SPPS, the Fmoc-protected acid (Fmoc-2-amino-2-[3-(trifluoromethyl)phenyl]propanoic acid) is required.
-
Note: If the target peptide C-terminus is the primary amide (as implied by the name "propanamide"), use Rink Amide resin.
-
Note: If the target is the free acid , use 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is superior for hindered first residues because its steric bulk prevents di-peptide formation during loading.
Coupling Reagent Matrix
Standard carbodiimides (DIC/HOBt) are insufficient . We utilize phosphonium or uronium salts with HOAt to maximize reactivity.
| Reagent Class | Recommended Reagent | Role |
| Activator | HATU (or PyAOP) | Generates the highly reactive -OAt ester, faster than -OBt esters. |
| Additive | HOAt | Suppresses racemization (rare for |
| Base | TMP (2,4,6-Collidine) | Weaker base than DIPEA; prevents Fmoc cleavage during slow couplings and reduces oxazolone formation. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Superior swelling for hindered/hydrophobic sequences compared to DMF. |
Validated Experimental Protocols
Protocol A: Resin Loading (First Residue Attachment)
Target: Attachment of Fmoc-3-CF3-
-
Swelling: Swell Rink Amide MBHA resin (0.5 mmol/g) in DCM for 30 min, then wash with DMF (3x).
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x), DCM (3x), DMF (3x).
-
Activation:
-
Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in minimal NMP.
-
Add DIPEA (8.0 eq) . Shake for 30 seconds to pre-activate.
-
-
Coupling:
-
Add solution to resin.[1]
-
Microwave Irradiation: Heat to 75°C (25W max power) for 20 minutes .
-
-
Capping: Acetylate unreacted sites with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.
Protocol B: Chain Elongation (Coupling TO the Hindered Amine)
This is the critical bottleneck. The N-terminus of the anchored 3-CF3-
-
Deprotection: 20% Piperidine/DMF with 0.1M HOBt (HOBt prevents aspartimide formation and helps solvate the hindered amine).
-
Cycle: 2 x 10 min (Extended time ensures complete removal of Fmoc from the steric pocket).
-
-
Wash: DMF (5x), NMP (3x).
-
Coupling the Next Amino Acid:
-
Use PyAOP (Phosphonium salt) instead of HATU if available, as it avoids guanidinium capping of the slow-reacting amine.
-
Conditions: AA (5 eq) / PyAOP (5 eq) / TMP (10 eq) in NMP.
-
Microwave: 75°C for 2 x 15 minutes (Double Coupling) .
-
Note: Use TMP (Collidine) instead of DIPEA. DIPEA can cause elimination or premature Fmoc removal at high temperatures during long couplings.
-
Process Visualization
The following diagram illustrates the optimized decision logic for coupling this specific hindered residue.
Caption: Decision tree for incorporating sterically hindered
Quality Control & Troubleshooting
Monitoring
Standard Kaiser (Ninhydrin) tests often yield false negatives on hindered amines.
-
Recommendation: Use the Chloranil Test (detects secondary amines reliably) or the Isatin Test .
-
Micro-Cleavage: The only definitive check is to cleave 5 mg of resin with 95% TFA/TIS/H2O for 30 min and analyze via LC-MS. Look for the mass of [Peptide] + [Residue].
Common Failure Modes
| Issue | Cause | Solution |
| Deletion Sequence | Incomplete coupling due to steric bulk. | Double couple at 75°C; Switch solvent to NMP; Use PyAOP. |
| Epimerization | Over-activation or high temp with strong base. | Use Collidine (TMP) instead of DIPEA; limit temp to 75°C. |
| Incomplete Deprotection | Fmoc group held in hydrophobic pocket. | Add 0.1M HOBt to the deprotection cocktail; extend time. |
References
-
Vertex Pharmaceuticals & RSC. (2021).
-arylated amino acids: -aryl substituents are tolerated in -helical peptides. Chemical Science.[2] [Link] -
Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Methods.[1][3][4] [Link]
-
PubChem. (2025).[5][6] 2-Amino-2-phenylpropanoic acid (Structure & Properties). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2-(2-Methylprop-2-enylamino)-2-[3-(trifluoromethyl)phenyl]propanamide [smolecule.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using alpha-methyl amino amides as TRPV1 antagonist intermediates
Application Note: -Methyl Amino Amides as High-Potency TRPV1 Antagonist Intermediates[1]
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for neuropathic pain.[1][2][3] However, first-generation antagonists often suffered from poor metabolic stability or off-target hyperthermia. The incorporation of an
This modification serves two primary functions:
-
Conformational Locking: It restricts the rotation of the amide bond, forcing the molecule into a bioactive conformation that favors the antagonist state of the ion channel.
-
Metabolic Blockade: It prevents
-proton abstraction and enzymatic degradation, significantly extending in vivo half-life.
This guide provides a validated protocol for the stereoselective synthesis of these intermediates and their subsequent biological evaluation using high-throughput calcium imaging.
Chemical Synthesis Protocol
Rationale: The "Methyl Effect"
In TRPV1 antagonists (e.g., derivatives of SB-366791 or
Workflow Diagram: Stereoselective Synthesis
The following diagram outlines the synthesis of the chiral
Caption: Stereoselective route to
Detailed Protocol: Direct Amidation of -Methyl Scaffolds
Objective: Synthesize (S)-2-amino-N-(4-(tert-butyl)benzyl)-2-methylpropanamide (Example Intermediate).
Reagents:
-
Boc-
-methyl-alanine (commercially available or synthesized via SRS method above) -
4-(tert-butyl)benzylamine[4]
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
Dichloromethane (DCM) / DMF (Solvent)
-
TFA (Deprotection)[6]
Step-by-Step Methodology:
-
Activation: Dissolve Boc-
-methyl-alanine (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at 0°C for 10 mins. -
Coupling: Add HATU (1.2 equiv). Stir for 15 mins to form the active ester.
-
Critical Check: The solution should turn slightly yellow. If colorless, check HATU quality.
-
-
Amine Addition: Add 4-(tert-butyl)benzylamine (1.1 equiv) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the acid peak (
) and appearance of the amide product ( ).
-
-
Work-up: Dilute with EtOAc, wash with 1N HCl (remove excess amine), sat. NaHCO
, and brine. Dry over MgSO . -
Deprotection (The "Scaffold" Generation): Dissolve the crude Boc-amide in DCM. Add TFA (20% v/v). Stir for 1 hour.
-
Free Basing: Evaporate TFA. Redissolve in DCM and wash with sat. Na
CO to obtain the free amine.-
Yield: Expect 85–95%.
-
Stability:[7] Store the free amine at -20°C; it is prone to carbamate formation from atmospheric CO
.
-
Biological Evaluation: FLIPR Calcium Assay
Once synthesized, the intermediate is coupled to the "A-region" (e.g., a methylsulfonyl-phenyl moiety) to form the full antagonist. The following protocol validates its potency (
Assay Principle
TRPV1 is highly permeable to Ca
Experimental Logic Diagram
Caption: FLIPR Calcium 6 Assay workflow for determining antagonist potency.
Detailed Protocol
Materials:
-
Cell Line: HEK293 stably expressing human TRPV1 (hTRPV1).
-
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Include 1.26 mM CaCl
. -
Agonist: Capsaicin (prepare 10 mM stock in DMSO).
Procedure:
-
Plating: Seed cells at 20,000 cells/well in a 384-well poly-D-lysine coated black plate. Incubate overnight at 37°C/5% CO
. -
Dye Loading: Remove media. Add 20 µL/well of Dye Loading Buffer. Incubate 1 hour at 37°C, then 15 mins at RT (to minimize temperature artifacts).
-
Compound Preparation:
-
Prepare 10-point serial dilutions of the
-methyl amino amide antagonist in HBSS (0.1% DMSO final). -
Control: SB-366791 (Positive Control).
-
-
Antagonist Addition (Pre-incubation): Add 10 µL of antagonist to cells.
-
Critical Step: Incubate for 30 minutes at RT.
-methyl variants often have slower on-rates due to steric bulk; insufficient incubation leads to underestimated potency.
-
-
FLIPR Measurement:
-
Start reading (fluorescence excitation 485 nm, emission 525 nm).
-
At T=10s, inject Capsaicin (at
concentration, typically 50–100 nM). -
Read for 3 minutes.
-
-
Data Analysis:
-
Calculate Max - Min fluorescence units (RFU).
-
Normalize to Vehicle (0% inhibition) and Capsaicin-only (100% response).
-
Fit to a 4-parameter logistic equation to derive
.
-
Data Interpretation & Troubleshooting
Comparative Potency Table
The following table illustrates the expected impact of the
| Compound Structure | R-Group (B-Region) | IC50 (hTRPV1) | Metabolic Stability (t1/2) |
| Parent Amide | -CH2- (Glycine linker) | 120 nM | < 30 min (Microsomes) |
| Racemic | -CH(Me)- (Alanine linker) | 45 nM | > 60 min |
| (S)- | (S)-CH(Me)- | 4–10 nM | > 120 min |
| (R)- | (R)-CH(Me)- | > 1000 nM | > 120 min |
Troubleshooting Guide
-
Issue: Low Potency in Assay.
-
Cause: Racemization during synthesis.
-methyl amino acids are prone to racemization during activation if over-heated or if incorrect base is used. -
Solution: Use HATU/DIPEA at 0°C. Avoid EDC/HOBt for these sterically hindered systems. Verify enantiomeric excess via Chiral HPLC.
-
-
Issue: High Variation in FLIPR.
-
Cause: Temperature fluctuations. TRPV1 is heat-sensitive (threshold ~42°C).[8]
-
Solution: Ensure all buffers and the FLIPR instrument are equilibrated to exactly 25°C.
-
References
-
Structure-Activity Rel
-Methyl Analogs: Lee, J., et al. (2012).[3] The SAR analysis of TRPV1 agonists with the α-methylated B-region.[1][4] Bioorganic & Medicinal Chemistry Letters. [Link] -
Synthesis of SB-366791 Derivatives: Vriens, J., et al. (2009). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity. [Link][9]
-
Stereoselective Synthesis Protocols: Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. [Link]
-
TRPV1 Assay Methodology: Gunthorpe, M. J., et al. (2002). The diversity in the vanilloid (TRPV1) receptor family of ion channels. [Link][2][8]
Sources
- 1. The SAR analysis of TRPV1 agonists with the α-methylated B-region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 6. Constrained TRPV1 agonists synthesized via silver-mediated intramolecular azo-methine ylide cycloaddition of α-iminoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Hydrolysis of α-Amino Nitriles to α-Amino Amides
Executive Summary
The transformation of α-amino nitriles into α-amino amides is a critical juncture in the synthesis of unnatural amino acids, peptidomimetics, and active pharmaceutical ingredients (APIs). Because α-amino nitriles—typically generated via the Strecker synthesis[1]—are inherently unstable and prone to retro-Strecker decomposition, achieving high chemoselectivity requires precise kinetic control.
This application note details two field-validated methodologies for this transformation: a highly efficient chemical hydration utilizing alkaline hydrogen peroxide (the Radziszewski reaction) and a highly enantioselective biocatalytic approach utilizing Nitrile Hydratase (NHase)[2].
Mechanistic Rationale & Experimental Design
The Chemical Pathway: Alkaline Hydrogen Peroxide
Standard acidic or basic hydrolysis often fails for α-amino nitriles due to the competing retro-Strecker reaction, which liberates toxic hydrogen cyanide and the parent aldehyde[3]. To outcompete this degradation, the Radziszewski reaction employs hydrogen peroxide under mildly alkaline conditions.
The Causality of Reagent Selection:
The addition of base to
The Biocatalytic Pathway: Nitrile Hydratase (NHase)
For applications requiring enantiopurity, transition-metal-dependent Nitrile Hydratases (EC 4.2.1.84) offer an elegant, green-chemistry solution. NHases catalyze the addition of a single water molecule across the cyano group with absolute chemoselectivity, completely avoiding over-hydrolysis[2].
The Causality of Dynamic Kinetic Resolution (DKR):
When coupled with mildly alkaline conditions (pH 8.5–9.5), the unreacted enantiomer of the α-amino nitrile can undergo in situ racemization[4]. This enables a Dynamic Kinetic Resolution (DKR), theoretically allowing 100% conversion of a racemic nitrile into an enantiopure
Visualizing the Workflows
Caption: Decision matrix for selecting chemical vs. biocatalytic hydrolysis of α-amino nitriles.
Caption: Mechanistic sequence of the Radziszewski hydration using alkaline hydrogen peroxide.
Comparative Data: Chemical vs. Biocatalytic Methods
| Parameter | Chemical Hydrolysis ( | Biocatalytic Hydrolysis (NHase) |
| Primary Output | Racemic α-amino amide | Enantiopure α-amino amide (>98% ee) |
| Typical Yield | 80 – 95% | 85 – 99% (via DKR) |
| Reaction Temperature | 0 °C to 20 °C | 25 °C to 30 °C |
| Reaction Time | 2 – 4 hours | 12 – 24 hours |
| Chemoselectivity | High (Requires strict temp control) | Absolute (No over-hydrolysis) |
| Scalability | Excellent (Caution: Exothermic) | Moderate (Requires enzyme formulation) |
Experimental Protocols
Protocol A: Chemical Hydrolysis (Radziszewski Hydration)
This protocol is designed as a self-validating system. Do not proceed to the workup phase without confirming the depletion of peroxides.
Reagents: α-amino nitrile (1.0 eq), 30% aqueous
-
Dissolution: Dissolve the α-amino nitrile in ethanol (approx. 5-10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, an internal thermometer, and an open vent for
evolution. -
Cooling (Critical Step): Chill the solution to 0–5 °C using an ice-water bath. Causality: The subsequent oxidation is highly exothermic; elevated temperatures will trigger retro-Strecker cleavage.
-
Base Addition: Add the catalytic 6M
in a single portion. -
Peroxide Addition: Add 30%
dropwise over 30–45 minutes, maintaining the internal temperature strictly below 10 °C. Causality: Dropwise addition prevents thermal runaway and minimizes the non-productive decomposition of into and . -
Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20 °C) for 2–4 hours.
-
In-Process Control (IPC): Analyze the mixture via TLC (eluent: DCM/MeOH 9:1, visualized with ninhydrin stain). The α-amino amide will exhibit a significantly lower
value than the starting nitrile due to increased hydrogen bonding capacity. -
Quenching (Safety Validation): Once conversion is >95%, cool the flask to 5 °C and carefully add saturated aqueous sodium thiosulfate (
) dropwise. Validation: Test the solution with peroxide indicator strips. Continue addition until the strips indicate 0 ppm. Causality: This is an essential safety step to prevent explosive peroxide concentration during solvent removal. -
Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the crude α-amino amide.
Protocol B: Biocatalytic Hydrolysis (NHase-mediated DKR)
This protocol utilizes Dynamic Kinetic Resolution to achieve theoretical 100% yields of enantiopure product.
Reagents: Racemic α-amino nitrile (1.0 eq), Recombinant (S)-Nitrile Hydratase[2], Potassium phosphate buffer (100 mM, pH 8.5).
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust exactly to pH 8.5. Causality: A mildly alkaline pH is required to promote the spontaneous in situ racemization of the unreacted (R)-enantiomer, feeding it back into the (S)-selective enzymatic pathway[4].
-
Substrate Loading: Suspend the racemic α-amino nitrile in the buffer to achieve a final concentration of 50–100 mM. If the substrate is highly lipophilic, add up to 5% (v/v) DMSO to enhance solubility without denaturing the enzyme.
-
Enzyme Addition: Add the formulated NHase (cell-free extract or whole-cell biocatalyst) at a loading of 5–10 U/mg of substrate.
-
Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 12–24 hours. Causality: NHases are metalloenzymes that can permanently denature at higher temperatures; 30 °C provides the optimal thermodynamic balance between the racemization rate and enzyme stability.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, extract with MTBE, and analyze via Chiral HPLC. Validation: Ensure both the conversion is >95% and the enantiomeric excess (ee) is >98% before termination.
-
Termination & Isolation: Terminate the reaction by extracting the aqueous mixture with ethyl acetate (3 x volumes). The denatured enzyme will precipitate at the interface and can be removed via centrifugation (4000 x g, 10 min) prior to phase separation. Dry the organic phase and evaporate to yield the enantiopure (S)-α-amino amide.
References
- WO2021214283A1 - Enantioselective chemo-enzymatic synthesis of optically active amino amide compounds Source: Google Patents URL
- 2-Amino-2-phenylacetonitrile | CAS 16750-42-8 Source: Benchchem URL
- The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL
- An efficient and practical procedure for Strecker reaction: A highly diastereoselective synthesis of a key intermediate for (+)
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of Trifluoromethylated Amino Acid Amides
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Overcoming poor aqueous solubility in
Core Technical Briefing
The Issue:
You are likely encountering precipitation, gelation, or non-linear assay data with your trifluoromethylated amino acid amides (TFM-AAAs). While the trifluoromethyl (
The Mechanism:
-
Super-Hydrophobicity: The dense electron cloud of the fluorine atoms creates a "teflon-like" shield, repelling water molecules more aggressively than standard hydrocarbons.
-
Crystal Lattice Energy: TFM-AAAs often form highly stable crystal lattices due to strong dipolar interactions and the capacity of the amide backbone to hydrogen bond, reinforced by the
group's shape filling. High lattice energy ( ) directly correlates to poor solubility. -
Agglomeration: In aqueous media, these molecules rapidly self-assemble into aggregates or gels to minimize surface area exposure to water, leading to false negatives in bioassays.
Solubility Optimization Decision Matrix
Before proceeding to protocols, use this logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on the intended experimental context (in vitro vs. in vivo).
Troubleshooting Guides & FAQs
Category A: Formulation & Solvent Systems[1]
Q: My compound dissolves in DMSO but precipitates immediately upon addition to the culture medium. How do I fix this? A: You are experiencing "Solvent Shock." When a hydrophobic TFM-AAA in DMSO hits an aqueous buffer, the rapid mixing causes local supersaturation and immediate nucleation. Corrective Protocol (The "Step-Down" Method):
-
Do not pipette DMSO stock directly into the bulk media.
-
Intermediate Step: Dilute your DMSO stock 1:10 into a secondary solvent like PEG-400 or Propylene Glycol . These are "amphiphilic bridges" that reduce the polarity gap.
-
Final Dilution: Add this intermediate mix to your media.
-
Add Surfactant: Ensure your media contains 0.1% Tween-80 or Pluronic F-68 before adding the compound.
Q: Which Cyclodextrin (CD) is best for trifluoromethylated amides?
A: Sulfobutyl ether-
-
Why: The
group is hydrophobic and bulky. It fits poorly in -CD (too small) but fits well in -CD cavities. -
Mechanism: The fluorine atoms form favorable interactions with the hydrophobic interior of the CD torus. SBE-
-CD (e.g., Captisol®) is superior to native -CD because the sulfobutyl arms prevent the CD complex itself from crystallizing, which is a common risk with fluorinated guests. -
Protocol:
-
Prepare 20% (w/v) SBE-
-CD in water. -
Add excess TFM-AAA solid.
-
Autoclave or stir for 24h at room temperature.
-
Filter (0.22
m) to remove uncomplexed solid.
-
Category B: Physical Modification (Process)[2]
Q: I need to dose this orally (PO) for a PK study, but it's a brick dust solid. What is the "Gold Standard" method? A: Amorphous Solid Dispersion (ASD) via Solvent Evaporation. Crystalline TFM-AAAs have high lattice energy. You must break the crystal lattice and "freeze" the molecules in a disordered (amorphous) state using a polymer. Protocol:
-
Ratio: 1:3 (Drug : Polymer).
-
Polymer Choice: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) is preferred for amides as it prevents recrystallization in the GI tract. PVP K30 is a good alternative.
-
Solvent: Dissolve both drug and polymer in a common solvent (Acetone or Methanol/DCM 1:1).
-
Process: Rotovap to dryness (fast evaporation is key) or Spray Dry.
-
Validation: Use DSC (Differential Scanning Calorimetry). You should see a glass transition (
) and no melting endotherm ( ).
Q: Can I use sonication to dissolve my peptide amide? A: Use with extreme caution. Sonication can generate heat, which may degrade thermally labile amides. More critically, for TFM-AAAs, sonication often creates a metastable suspension , not a true solution. This suspension will settle over time, leading to inconsistent dosing. Always filter sonicated solutions to verify true solubility.
Category C: Structural Triage (Synthesis)[2]
Q: Formulation failed. How do I modify the structure without losing potency? A: Disrupt the Symmetry or Add a "Solubility Tag."
-
Symmetry Breaking: If your TFM-AAA is symmetric (e.g.,
symmetry), it packs too well. Introduce a methyl group or change a chiral center to disrupt the crystal packing. -
Prodrug Strategy: Convert the amide nitrogen (if secondary) to a N-acyloxymethyl prodrug. This removes the hydrogen bond donor capability, lowering the melting point and increasing lipophilicity (paradoxically improving solubility in lipid formulations) or allowing for phosphate prodrug attachment.
-
The "Lysine Tail": If synthesizing a peptide, add a C-terminal Poly-Lysine (KKK) tag. This introduces charge repulsion, preventing aggregation.
Data Summary: Solvent Compatibility Table
| Solvent System | Suitability for TFM-AAAs | Mechanism of Action | Warning |
| DMSO (100%) | High | Dipolar aprotic disruption of lattice | Cytotoxic > 0.1-1%; Hygroscopic. |
| PEG-400 | Medium-High | H-bond acceptor; amphiphilic bridge | High viscosity; may affect PK absorption. |
| 20% SBE- | Best for In Vivo | Host-Guest inclusion of | Requires equilibration time; expensive. |
| Tween 80 (0.1-1%) | Medium | Micellar solubilization | Can cause hemolysis in IV; assay interference. |
| TFE / HFIP | Analytical Only | Strong H-bond donor to fluorine | Toxic. Use only for NMR/HPLC sample prep. |
Visualizing the Interaction
The following diagram illustrates the specific host-guest interaction that makes Cyclodextrins effective for TFM-AAAs.
Figure 2: Schematic of the inclusion complex where the hydrophobic trifluoromethyl (
References
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters, 2021.[1][2]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 2018.
-
Feasibility of 19F-NMR for Assessing the Molecular Mobility of Flufenamic Acid in Solid Dispersions. Molecular Pharmaceutics, 2009.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals, 2025.
-
Solubility Guidelines for Peptides. Sigma-Aldrich Technical Guides.
Sources
Troubleshooting low reactivity of alpha,alpha-disubstituted amines
Technical Support Escalation: -Disubstituted Amine Reactivity
Ticket ID: #RXN-AA-TERT-001 Priority: Critical / Blocker Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The "Cone Angle" Problem
You are likely reading this because standard protocols (EDC/NHS, reductive amination with NaBH(OAc)3, or standard
The Root Cause:
The Solution: You cannot "force" these reactions with heat (which promotes decomposition). You must switch to high-energy intermediates (acid chlorides/fluorides) or pre-coordinated metal templates (Titanium Lewis acids).
Module 1: Amide Bond Formation (The "Stalled Reaction")
User Issue: "I tried HATU/DIEA and EDC/HOBt. The active ester forms (visible by LCMS), but the amine never attacks. It just sits there."
Diagnosis: The active ester (OBt/OAt) is too bulky. The transition state for the amine approach is sterically inaccessible.
Protocol A: The Ghosez’s Reagent Method (Gold Standard)
When HATU fails, you must convert the carboxylic acid to an acid chloride. However, standard agents (
Step-by-Step Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).
-
Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0 °C.
-
Formation: Stir at room temperature for 1–2 hours. Monitor: Check by quenching a generic aliquot with MeOH; if Methyl Ester forms, the Acid Chloride is ready.
-
Coupling: Add the
-disubstituted amine (1.2 equiv) and dry Pyridine or 2,6-Lutidine (2.0 equiv). -
Execution: Stir at reflux (DCM, 40 °C) or switch solvent to Toluene and heat to 80 °C if needed.
Why this works: The enamine byproduct is neutral.[1] The resulting acid chloride is the smallest possible electrophile (Cl is smaller than OBt), minimizing steric clash.
Visualization: Ghosez Activation Pathway
Figure 1: Mechanism of neutral acid chloride generation using Ghosez's Reagent.
Module 2: Reductive Amination (The "Imine Equilibrium" Trap)
User Issue: "I mixed my ketone and t-butylamine with Sodium Triacetoxyborohydride (STAB), but I only recovered starting material."
Diagnosis: Reductive amination is a two-step process: (1) Imine formation
Protocol B: The Titanium(IV) Dehydration Method You must use a Lewis Acid that acts as a water scavenger and coordinator to force the imine formation before adding the reducing agent.
Step-by-Step Protocol:
-
Imine Formation: Combine Ketone (1.0 equiv) and Bulky Amine (1.2–1.5 equiv) in neat Titanium(IV) isopropoxide (
) (2.0 equiv).-
Note: If the substrate is solid, use minimal dry THF.
-
-
Forcing Conditions: Stir in a sealed tube at 60–80 °C for 4–12 hours.
-
Checkpoint: Monitor by NMR or IR (disappearance of C=O stretch). Do not proceed until the imine is formed.
-
-
Reduction: Dilute with dry MeOH or EtOH. Cool to 0 °C.
-
Hydride Addition: Add
(2.0 equiv) carefully (exothermic).-
Why not STAB? You need the stronger reducing power of borohydride here, and the Titanium coordinates the imine, preventing over-reduction.
-
-
Workup (Critical): Quench with 1N NaOH or Rochelle’s Salt solution to break the Titanium emulsion.
Module 3: Cross-Coupling (Buchwald-Hartwig)
User Issue: "Pd(PPh3)4 or Pd(dppf) failed. The catalyst died."
Diagnosis: Standard ligands allow
Protocol C: The "BrettPhos" System You require electron-rich, sterically demanding dialkylbiaryl phosphine ligands.
Data: Ligand Performance Comparison
| Ligand | Substrate Scope | Suitability for |
| BINAP / DPPF | Primary/Secondary Anilines | Poor (Steric clash) |
| XPhos | Aryl chlorides + Secondary amines | Moderate |
| BrettPhos | Primary Alkyl Amines (Hindered) | Excellent (Industry Standard) |
| tBuXPhos | General bulky substrates | Good |
Recommended Conditions:
-
Catalyst:
or BrettPhos-Pd-G3 precatalyst. -
Ligand: BrettPhos (for primary bulky amines) or RuPhos (for secondary).
-
Base: NaOtBu (Sodium tert-butoxide). The bulky base matches the bulky substrate, preventing coordination to Pd.
-
Solvent: Dioxane or t-Amyl Alcohol at 100 °C.
Module 4: Decision Matrix (Troubleshooting Flowchart)
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting decision tree for hindered amine reactivity.
References
-
Ghosez’s Reagent (Amide Coupling)
- Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under very mild conditions.
-
Titanium-Mediated Reductive Amination
-
Buchwald-Hartwig Ligand Selection (BrettPhos)
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
General Amide Coupling Review (Pfizer)
Sources
- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
Module 1: The "Ghost" Impurity (Schiff Base Troubleshooting)
To: User From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Purification of Alpha-Amino Amides from Ketone Byproducts
Welcome to the Technical Support Center. This guide addresses the specific challenge of isolating alpha-amino amides (e.g., glycinamide, phenylglycinamide) from ketone starting materials or byproducts. This separation is frequently complicated by the formation of Schiff bases (imines) , which can mask the ketone impurity and reduce yield.[1]
Below you will find troubleshooting modules, optimized protocols, and mechanistic explanations designed to ensure high-purity isolation.
Q: Why does the ketone impurity persist even after I wash the organic layer with water?
A: You are likely dealing with a Schiff base equilibrium .[2] In the presence of your product (a primary amine) and the byproduct (a ketone), a reversible reaction occurs, forming an imine (Schiff base) and water.[1]
-
The Trap: In neutral organic solvents (DCM, EtOAc), this equilibrium often favors the Schiff base, especially if water was removed (e.g., drying agents, Dean-Stark).[1]
-
The Failure Mode: Standard water washes are often insufficient to hydrolyze the stable Schiff base back into the ketone and amine. Thus, the "masked" ketone remains in the organic layer with your product.[1]
Technical Insight: To separate them, you must force hydrolysis using acidic conditions.[1] The protonation of the amine drives the equilibrium toward the free amine and ketone, allowing for separation based on solubility (Amine = Water Soluble Salt; Ketone = Organic Soluble).[1]
Visualization: Schiff Base Hydrolysis Pathway
Caption: Acidic conditions drive the hydrolysis of the Schiff base, partitioning the amine into the aqueous phase and the ketone into the organic phase.[1]
Module 2: Standard Protocol – Acid-Base Extraction
Q: What is the optimal pH for separating alpha-amino amides from ketones?
A: You must leverage the pKa difference.
-
Alpha-Amino Amides: The electron-withdrawing amide group lowers the basicity of the alpha-amine compared to alkyl amines.[2]
-
Typical pKa:7.9 – 8.2 (e.g., Glycinamide pKa ≈ 8.2 [1], Phenylglycinamide pKa ≈ 7.9).[1]
-
-
Ketones: Neutral (Non-ionizable in this range).[2]
The Strategy:
-
Acid Extraction (pH 2-3): Protonates the amine (forming a water-soluble salt) and hydrolyzes any Schiff base.[2] The ketone remains neutral and stays in the organic layer.
-
Basification (pH 10-11): Deprotonates the amine salt, returning it to the organic-soluble free base.[2]
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude mixture in DCM or EtOAc (10 mL/g). | Provides a non-polar medium for the ketone. |
| 2.[2] Acid Extraction | Extract with 1M HCl (2-3 equiv).[2] Aim for aqueous pH < 2 . | Protonates the amine (R-NH₃⁺).[2] Hydrolyzes Schiff bases.[2] |
| 3. Phase Cut | Separate layers.[2] Keep Aqueous (Product) . Discard Organic (Ketone) . | The neutral ketone is removed in the organic waste. |
| 4. Wash (Optional) | Wash the acidic aqueous layer with fresh DCM (1x).[2] | Removes any entrained ketone or non-basic impurities. |
| 5.[2] Basification | Cool aqueous layer to 0°C. Add 4M NaOH or K₂CO₃ until pH > 10 .[2] | Deprotonates the amine (R-NH₂).[2] Note: Avoid heat to prevent amide hydrolysis.[2] |
| 6. Final Extraction | Extract aqueous mixture with DCM (3x). | The free amine moves back into the organic phase. |
| 7. Isolation | Dry (Na₂SO₄), filter, and concentrate.[1] | Yields purified alpha-amino amide.[2] |
Visualization: Extraction Workflow
Caption: Workflow for isolating basic alpha-amino amides from neutral ketones using pH manipulation.
Module 3: Crystallization & Salt Formation
Q: My amine is water-soluble and difficult to extract back into organic. What now?
A: If the free base is highly polar (common with small amino amides like glycinamide), liquid-liquid extraction may result in yield loss.[2] Instead, isolate the product directly as a salt .[1]
Protocol: HCl Salt Precipitation
-
Dissolve: Dissolve the crude mixture (containing ketone) in a minimal amount of dry Methanol or Ethanol .[2]
-
Acidify: Add 1.1 equivalents of HCl in Dioxane or HCl in Ethanol dropwise.
-
Precipitate: Add a non-polar anti-solvent (e.g., Diethyl Ether or MTBE ).[2]
-
Result: The Alpha-Amino Amide HCl salt should precipitate as a white solid.[2]
-
Impurity: The ketone remains dissolved in the ether/alcohol mother liquor.
-
-
Filter: Collect the solid under nitrogen (hygroscopic warning).
-
Wash: Wash the cake with cold ether to remove residual ketone.
Why this works: The ionic lattice of the amine salt is insoluble in ether, whereas the organic ketone remains fully soluble [2].[1]
Module 4: Chemical Scavenging (Polishing)[2]
Q: I have trace ketone (<5%) remaining. Can I use sodium bisulfite?
A: Proceed with Caution. While sodium bisulfite is excellent for removing ketones (forming water-soluble adducts), it is acidic .[2]
-
Risk:[2][3] It will protonate your alpha-amino amide, causing it to dissolve in the aqueous bisulfite layer along with the ketone adduct, making separation impossible.[1]
-
Correct Usage: Only use bisulfite if you have already protected the amine (e.g., Boc-amino amide) or if you can strictly control pH (which is difficult).[2]
Better Alternative: Hydrazide Resins For trace removal without aqueous workup issues, use a polymer-supported hydrazide scavenger .[2]
-
Add Resin: Add 2-3 equivalents of hydrazide resin (e.g., sulfonyl hydrazide on polystyrene) to your organic solution.[2]
-
Agitate: Shake at room temperature for 2-4 hours.
-
Chemistry: The resin reacts selectively with the ketone to form a covalent hydrazone bond.
-
-
Filter: Filter off the solid resin.[2] The filtrate contains your purified amine.[2]
-
Advantage: No pH adjustment required; avoids Schiff base hydrolysis issues (as the resin acts as a "Schiff base sink" that is removed physically).[2]
References
-
National Institutes of Health (NIH). (2018).[2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central.[2] Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
Sources
Optimizing amide bond formation for bulky alpha-aryl amines
Technical Support Center: Advanced Amide Coupling
Ticket #404: Optimization of Amide Bond Formation for Bulky
Introduction: The "Steric Wall"
Welcome to the Advanced Coupling Support Center. You are likely here because a standard HATU/DIPEA coupling failed to yield product with your
The Root Cause:
-
Steric Bulk: The aryl group at the
-position creates a "cone of protection" around the nitrogen, physically blocking the approach to the activated ester. -
Electronic Deactivation: If the aryl ring acts as an electron sink (especially with electron-withdrawing groups), the nucleophilicity of the amine is significantly reduced.
Standard active esters (OBt/OAt) are often too bulky or insufficiently electrophilic to overcome this barrier. We must escalate to High-Energy Intermediates (Acid Chlorides/Fluorides) or Cyclic Anhydrides (T3P).
Module 1: Diagnostic Workflow
Before selecting a reagent, determine your "Risk Profile" regarding chirality and steric demand.
Figure 1: Decision matrix for coupling bulky amines. The primary pivot point is the stereochemical stability of the carboxylic acid component.
Module 2: Reagent Selection Matrix (The Hardware)
Do not rely on "standard" peptide reagents for non-standard, bulky medicinal chemistry substrates.
| Reagent | Class | Steric Penetration | Epimerization Risk | Recommended Base | Best Use Case |
| T3P (Propylphosphonic anhydride) | Cyclic Anhydride | High | Very Low | Pyridine / NMI | Gold Standard for chiral acids + bulky amines. |
| Ghosez's Reagent | Extreme | High | Collidine / None | "Nuclear Option" for achiral acids or when T3P fails. Generates Acid Cl in situ.[1] | |
| COMU | Uronium (Oxyma) | Moderate | Low | TMP / Collidine | Safer, more soluble alternative to HATU. Good first pass. |
| HATU | Uronium (HOAt) | Moderate | Moderate | DIPEA | Standard baseline. Often fails for very bulky |
| TFFH | Fluoroamidinium | High | Moderate | DIPEA | Generates Acid Fluorides. More stable than Chlorides, less bulky. |
Module 3: Troubleshooting & FAQs
Q1: My reaction with HATU/DIPEA stalled at 30% conversion. Should I add more reagent?
-
Diagnosis: No. The issue is likely the "Active Ester Wall." The OAt-ester formed by HATU is bulky. If your amine is also bulky (
-aryl), the two cannot approach closely enough for the amine to attack the carbonyl. -
Fix: Switch to T3P (Propylphosphonic anhydride) .
-
Mechanism: T3P forms a mixed anhydride.[2] The byproduct is a phosphonate salt.[3] The transition state is believed to be cyclic and less sterically encumbered than the bulky uranium salts, allowing the amine to penetrate [1].
Q2: I see significant epimerization (racemization) of my carboxylic acid.
-
Diagnosis: You are likely using a base that is too strong (DIPEA/TEA) or over-activating the acid. The slow reaction rate allows the base to abstract the
-proton of the activated acid, forming an oxazolone intermediate which loses chirality. -
Fix:
-
Switch Base: Use Pyridine or 2,4,6-Collidine . These are weaker bases that are sufficient to deprotonate the amine but less likely to deprotonate the
-carbon of the acid. -
Use T3P: T3P is famous for low epimerization rates because it does not require HOBt/HOAt additives (which can sometimes act as bases) and works well with pyridine [2].
-
Q3: Even T3P failed. The amine is extremely unreactive (e.g., electron-deficient
-
Diagnosis: The nucleophilicity is too low for anhydride attack. You need the highest energy electrophile: an Acid Chloride .
-
Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
-
Why: It converts the acid to the acid chloride neutrally in situ. Acid chlorides are small (low steric bulk) and highly reactive. This overcomes the poor nucleophilicity of the amine [3].
Module 4: Advanced Protocols
Protocol A: The "Gold Standard" (T3P + Pyridine)
Best for: Chiral acids coupled with bulky amines.
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Bulky Amine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration ~0.1 M). Note: DCM can be used, but EtOAc facilitates workup.
-
Base: Add Pyridine (3.0 equiv). Do not use DIPEA unless necessary.
-
Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF, 1.5 - 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Tip: If no reaction after 4h, heat to 50°C. T3P is thermally stable, unlike HATU.
-
-
Workup (Self-Validating):
Protocol B: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extremely hindered, achiral acids or when epimerization is not a concern.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).
-
Chlorination: Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (methanol quench of an aliquot shows methyl ester). Ensure acid is consumed.
-
-
Coupling: Add the Bulky Amine (1.2 equiv) and 2,4,6-Collidine (2.0 equiv).
-
Note: Collidine is a "proton sponge"—bulky enough not to interfere with the acid chloride but basic enough to scavenge HCl.
-
-
Reaction: Stir at RT or reflux if necessary.
-
Workup: Standard aqueous extraction.
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6][7] Organic Letters, 13(19), 5048–5051. Link
-
Patterson, J. T. , et al. (2011). Finding the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).
-Chloroenamines: Reactive Reagents for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link -
El-Faham, A. , & Albericio, F. (2011).[8] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. youtube.com [youtube.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
Stability of alpha-amino amides under acidic hydrolysis conditions
Subject: Technical Guide: Stability & Hydrolysis of Alpha-Amino Amides in Acidic Media
Introduction
The hydrolysis of
This guide provides a deep-dive technical analysis of their stability, mechanistic barriers to hydrolysis, and troubleshooting protocols for experimental workflows.
Module 1: Mechanistic Insights & Stability Factors
Q1: Why are
A: The resistance is primarily electrostatic.
In strong acid (pH < 1), the
-
The Conflict: The positively charged
-ammonium group exerts a strong inductive effect ( ) and an electrostatic field that repels the incoming hydronium ion ( ). -
The Result: This repulsion significantly lowers the concentration of the activated O-protonated species, retarding the overall rate of hydrolysis compared to an uncharged amide like acetamide.
Q2: Does the electron-withdrawing nature of the
A: Paradoxically, yes, but it is not the dominant factor.
Once the carbonyl is protonated, the electron-withdrawing
Q3: How does racemization occur during acid hydrolysis?
A: Racemization is a critical side reaction. It occurs via two main pathways:[2]
-
Acid-Catalyzed Enolization: Direct proton exchange at the
-carbon. This is slow in acid but becomes significant at high temperatures (>100°C) over long durations (24h+). -
Oxazolone (Azlactone) Formation: If the amide nitrogen is acylated (as in peptides), cyclization can occur to form an oxazolone intermediate. Opening of this ring can yield a racemic product.[2] This is less common for free
-amino amides but critical for peptide bonds.
Module 2: Troubleshooting Experimental Conditions
Scenario 1: "The hydrolysis is incomplete after 24 hours at 110°C."
| Root Cause | Explanation | Corrective Action |
| Steric Hindrance | Substrates with bulky side chains (Val, Ile, Leu) block the nucleophilic attack of water. | Increase Time/Temp: Extend to 48–72h or increase temp to 145°C (sealed tube). |
| Electronic Repulsion | Highly charged substrates (e.g., poly-Lys/Arg sequences) repel acid catalysts. | Increase Acid Strength: Switch from 6M HCl to 12M HCl or use Propionic Acid/HCl (1:1) to improve solubility and boiling point. |
| Precipitation | Hydrophobic amides may precipitate out of the aqueous acid phase. | Add Co-solvent: Add 10–50% Trifluoroacetic Acid (TFA) or Formic Acid to solubilize the substrate. |
Scenario 2: "I am observing significant racemization (>1%)."
| Root Cause | Explanation | Corrective Action |
| Overheating | High thermal energy overcomes the activation barrier for | Lower Temp: Reduce to 100°C and extend time, or use Microwave Hydrolysis (high energy, short time) to minimize thermal exposure. |
| Oxidation | Side reactions (e.g., Met/Trp degradation) can mimic racemization peaks or complicate analysis. | Add Scavengers: Add 0.1–1% Phenol or Thioglycolic acid to the hydrolysis mixture. |
Module 3: Protocols & Workflows
Protocol A: Standard High-Stability Hydrolysis (6M HCl)
Best for: Routine protein/peptide quantification where time is not critical.
-
Preparation: Dissolve 0.1–1.0 mg of sample in 500 µL of 6 M HCl (constant boiling) in a heavy-walled glass hydrolysis tube.
-
Additives: Add 1% (w/v) phenol if the sample contains Tyrosine or Methionine to prevent halogenation/oxidation.
-
Deoxygenation: Freeze the sample in liquid nitrogen. Apply vacuum (<50 mTorr) to remove oxygen. Thaw under vacuum. Repeat 3x (Freeze-Pump-Thaw).
-
Hydrolysis: Seal the tube under vacuum (or flush with Argon and cap). Incubate at 110°C for 24 hours in a heating block.
-
Workup: Cool to room temperature. Evaporate acid under a stream of nitrogen or in a vacuum concentrator (SpeedVac).
-
Reconstitution: Dissolve residue in mobile phase (e.g., 20 mM HCl) for LC-MS or HPLC analysis.
Protocol B: Microwave-Assisted Rapid Hydrolysis
Best for: High-throughput, hydrophobic substrates, or minimizing racemization.
-
Vessel: Place 0.1–0.5 mg sample in a microwave-transparent pressure vessel (e.g., Teflon/PFA).
-
Reagent: Add 1 mL of 6 M HCl (+ 1% phenol).
-
Program:
-
Ramp: 2 minutes to target temperature.
-
Temp: 150°C (Standard) or 170°C (Sterically hindered Val/Ile).
-
Hold Time: 15 minutes (Standard) to 45 minutes (Hindered).
-
Pressure Limit: 250 psi.
-
-
Cooling: Rapid compressed air cooling to <50°C.
-
Workup: Evaporate as above.
Module 4: Visualization & Logic
Figure 1: Mechanistic Barrier & Troubleshooting Logic
Caption: Decision tree for troubleshooting acid hydrolysis, highlighting kinetic barriers caused by the alpha-ammonium group.
Figure 2: Experimental Workflow for Stability Testing
Caption: Step-by-step experimental workflow for ensuring reproducible hydrolysis and accurate quantification.
References
-
Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134. [Link]
-
Weiss, M., Manneberg, M., Juranville, J. F., Lahm, H. W., & Fountoulakis, M. (1998). Effect of the hydrolysis method on the determination of the amino acid composition of proteins. Journal of Chromatography A, 795(2), 263-275. [Link]
-
CEM Corporation. (2020). Microwave-Assisted Hydrolysis of Proteins and Peptides. Application Note. [Link]
-
Smith, G. G., & Sivakua, T. (1973). Mechanism of the acid-catalyzed racemization of amino acids. The Journal of Organic Chemistry, 38(10), 1806-1810. [Link]
-
Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry, 393(2), 445-452. [Link]
Sources
Minimizing side reactions in Strecker synthesis of fluorinated ketones
Topic: Minimizing Side Reactions & Optimizing Yields Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Fluorine Paradox
The Strecker synthesis of fluorinated ketones—particularly trifluoromethyl ketones (TFMKs)—presents a unique paradox. The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon highly electrophilic, theoretically accelerating nucleophilic attack. However, this same property creates two critical failure modes:
-
Thermodynamic Sinks: The carbonyl is so reactive that it avidly scavenges water or alcohols to form stable hydrates (gem-diols) or hemiacetals, effectively stalling the reaction.
-
The Retro-Strecker Effect: The resulting
-aminonitrile is destabilized. The electron-withdrawing group weakens the C-CN bond, making the reaction reversible and prone to decomposition during workup.
This guide provides an autonomous troubleshooting framework to navigate these thermodynamic and kinetic pitfalls.
Diagnostic Matrix: Symptom-Based Troubleshooting
Use this table to identify the root cause of your reaction failure.
| Symptom | Probable Cause | Technical Intervention |
| Starting Material (SM) Persists | Hydrate Formation: The ketone has formed a stable gem-diol with trace water. | Switch to TMSCN: Aqueous cyanide sources (KCN/NaCN) are incompatible. Use Trimethylsilyl cyanide (TMSCN) in anhydrous solvent. Add |
| Product Decomposes on Column | Retro-Strecker Reaction: Silica gel acidity/basicity triggers cyanide elimination. | Deactivate Silica: Pre-treat silica with 1-2% |
| Low Enantiomeric Excess (ee) | Background Reaction: Uncatalyzed addition of cyanide competes with the chiral catalyst. | Lower Temperature: Run at -20°C to -78°C. Ensure the catalyst is a strong enough Lewis acid/base to outcompete the uncatalyzed background pathway. |
| Imine Intermediate Not Observed | Imine Instability: | One-Pot Protocol: Do not attempt to isolate the imine. Add the cyanide source sequentially or simultaneously with the amine and catalyst. |
Mechanistic Visualization: The Pathway to Failure vs. Success
The following diagram illustrates the competing equilibria. Note the "Hydrate Sink" which is a dead-end in aqueous media, and the "Retro-Strecker" loop that occurs if the product is not stabilized.
Caption: Figure 1. Competing reaction pathways.[1] The formation of the stable hydrate (red path) must be suppressed by anhydrous conditions to allow imine formation (yellow node) and subsequent cyanation.
Deep Dive: Minimizing Side Reactions
A. The Hydration Trap (The "Stalled" Reaction)
Fluorinated ketones exist in equilibrium with their hydrates. In standard aqueous Strecker conditions (KCN,
-
The Fix: The Anhydrous TMSCN Protocol.
-
Use Trimethylsilyl cyanide (TMSCN) instead of alkali cyanides.
-
Solvent: Dichloromethane (DCM) or Toluene. Avoid THF if possible (can coordinate to Lewis Acids, dampening activity).
-
Drying Agents: Add activated 4Å Molecular Sieves or anhydrous
directly to the reaction pot to drive the Ketone Imine equilibrium.
-
B. The Retro-Strecker Reversibility
The
-
The Fix: Kinetic Trapping.
-
Acylation: Treat the crude reaction mixture with acetic anhydride (
) and pyridine before workup. This converts the secondary amine to an amide.[2] The N-acyl aminonitrile is significantly more stable and resistant to the retro-Strecker reaction. -
Acidic Workup Avoidance: Do not wash with strong acids. Use a buffered quench (saturated
).
-
C. Controlling Stereochemistry (Racemization)
Because the reaction is reversible, high enantioselectivity is difficult to maintain. If the reverse reaction occurs, the achiral imine is regenerated, which can then react non-selectively.
-
The Fix: Catalyst Selection. [3]
-
Gallium(III) Triflate (
): A robust Lewis acid that tolerates trace moisture and promotes rapid forward reaction at lower temperatures, minimizing the window for reversibility [1]. -
Organocatalysts: For asymmetric synthesis, thiourea-based catalysts or cinchona alkaloids are preferred over metal catalysts if background racemization is high [2].
-
Optimized Experimental Protocol
Method: Lewis-Acid Catalyzed Strecker with TMSCN (Moisture-Free)
Reagents:
-
Trifluoromethyl ketone (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)[4]
-
TMSCN (1.2 - 1.5 equiv)
-
Catalyst:
(5-10 mol%) or -
Solvent: Anhydrous DCM
-
Additive:
Molecular Sieves
Workflow:
-
Dehydration (Critical): In a flame-dried flask under Argon, dissolve the ketone and amine in anhydrous DCM. Add activated
molecular sieves. Stir for 30-60 minutes to pre-form the imine/hemiaminal and sequester water. -
Catalysis: Add the Lewis Acid catalyst (
).[3] Cool the mixture to 0°C (or -20°C for higher stereocontrol). -
Cyanation: Add TMSCN dropwise. Caution: TMSCN is volatile and releases HCN upon hydrolysis. Use extreme care in a fume hood.
-
Monitoring: Monitor by 19F NMR (not just TLC). The shift of the
group is distinct for Ketone (approx -75 to -80 ppm) vs. Product (approx -70 to -75 ppm, often diastereomeric). -
Workup (The Stabilization Step):
-
Option A (Stable Products): Quench with sat.
. Extract with DCM. -
Option B (Unstable Products): Add
(2.0 equiv) and Pyridine (2.0 equiv) directly to the reaction mixture. Stir 1h to cap the amine. Then quench.
-
-
Purification: Flash chromatography on silica gel pre-treated with 1%
in Hexanes to neutralize acidity.
Workflow Visualization: Decision Tree
Caption: Figure 2. Operational workflow for maximizing yield and minimizing retro-Strecker decomposition.
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent to speed up the reaction? A: Absolutely not for fluorinated ketones. While water accelerates Strecker reactions for non-fluorinated aldehydes by activating the cyanide, it kills the reaction for trifluoromethyl ketones by forming the thermodynamic hydrate sink. You must use anhydrous conditions.
Q: My product disappears after column chromatography. Where did it go? A: It likely reverted to the starting material via the retro-Strecker mechanism, catalyzed by the acidic sites on the silica gel. Solution: Deactivate your silica gel slurry with 1-2% Triethylamine before packing the column, or switch to neutral alumina.
Q: Why is TMSCN preferred over KCN? A: TMSCN is soluble in organic solvents (DCM, Toluene), allowing the reaction to proceed in a single homogeneous phase without water. Furthermore, the byproduct (TMS-ether or TMS-amine) is easily removed, whereas KCN requires aqueous conditions that promote hydration side reactions [3].
Q: Is the imine intermediate isolable? A: Generally, no. N-alkyl imines of trifluoromethyl ketones are hydrolytically unstable. It is standard practice to perform the reaction in a "one-pot" or "sequential" manner without isolating the imine [4].
References
-
Prakash, G. K. S., Mathew, T., Panja, C., Alconcel, S., Vaghoo, H., Do, C., & Olah, G. A. (2007). Gallium(III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs.[3] Proceedings of the National Academy of Sciences, 104(10), 3703–3706.[3] [3]
-
Zhang, G. W., Zheng, D. H., Nie, J., Wang, T., & Ma, J. A. (2010).[5] Brønsted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide.[6] Organic & Biomolecular Chemistry, 8(6), 1399-1405.
- Kouznetsov, V. V., & Galvis, C. E. (2005). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 61(3), 755-763.
-
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. Chemical Reviews, 111(11), 6984–7034.
Sources
Validation & Comparative
HPLC Enantioseparation of α-Methyl Phenylalanine: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by quaternary stereocenters. The separation of α-methyl phenylalanine (α-Me-Phe) enantiomers—a critical unnatural amino acid used in the synthesis of L-methyldopa and as a biological probe for phenylketonuria (PKU) models—requires highly specific chiral recognition environments.
Unlike standard natural amino acids, α-Me-Phe possesses a quaternary alpha-carbon. The steric bulk of the alpha-methyl group and the absence of an alpha-proton severely restrict conformational flexibility and eliminate key hydrogen-bonding interactions that traditional chiral stationary phases (CSPs) rely upon[1]. This guide objectively compares the most effective HPLC methodologies for resolving α-Me-Phe and its derivatives, providing researchers with field-proven protocols and mechanistic insights.
Comparative Analysis of Chiral Separation Strategies
The optimal separation strategy depends heavily on whether the α-Me-Phe sample is derivatized (e.g., N-protected esters) or underivatized (free amino acid).
A. Chiral Ligand-Exchange Chromatography (CLE-HPLC)
For underivatized α-Me-Phe and its derivatives (such as 3,4-dimethoxy-α-methylphenylalanine, DMMD), CLE-HPLC is highly efficient and cost-effective. Instead of an expensive chiral column, this method uses a conventional C18 stationary phase combined with a chiral mobile phase additive—typically Cu(II) and L-phenylalanine[2]. The enantiomers form transient diastereomeric ternary complexes in the mobile phase, which partition differently into the hydrophobic C18 phase.
B. Polysaccharide-Based CSPs (ADMPC vs. CDMPC)
For N-substituted α-Me-Phe esters, polysaccharide-based columns like Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate), ADMPC) and Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate), CDMPC) are the industry standard. These phases offer high loading capacities suitable for preparative scale-up. However, the chiral recognition mechanism is highly sensitive to the polymer backbone's conformational dynamics[3],[4].
Caption: Decision tree for selecting the optimal HPLC method for α-Me-Phe separation.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of the leading methodologies based on empirical data from recent chromatographic studies[3],[2].
| Separation Method | Column / Stationary Phase | Analyte State | Mobile Phase Composition | Resolution ( | Approx. Analysis Time | Primary Mechanism |
| CLE-HPLC | Conventional C18 | Underivatized | 20% MeOH, 8 mM L-Phe, 4 mM CuSO₄ (pH 3.2) | 3.18 | < 18 min | Diastereomeric ternary complexation with Cu(II)[2] |
| Polysaccharide (ADMPC) | Chiralpak AD | N-substituted esters | Variable (e.g., Hexane/IPA or Polar Organic) | > 2.0 | 15 - 25 min | Hydrogen bonding, |
| Polysaccharide (CDMPC) | Chiralcel OD | N-substituted esters | Variable (e.g., Hexane/IPA) | > 2.0 | 15 - 25 min | Hydrogen bonding, rigid inclusion[3] |
Mechanistic Insights: The Elution Order Reversal Phenomenon
A critical factor in method development is understanding why an analyte elutes in a specific order. When separating N-substituted α-Me-Phe esters on an ADMPC column, increasing the polarity of the mobile phase induces a reversal of the elution order [3].
The Causality: Amylose polymers are highly flexible. In polar solvent mixtures (e.g., Acetonitrile/Water), the ADMPC polymer undergoes a solvent-dependent conformational shift, altering the geometry of its chiral cavities[4]. This shift changes the dominant interaction from hydrogen bonding to
Takeaway for Method Developers: If consistent elution order is required across different solvent systems (e.g., for LC-MS compatibility), CDMPC is the more robust choice for derivatized α-Me-Phe.
Validated Experimental Protocols
To ensure self-validating and reproducible results, the following step-by-step protocols detail the exact parameters required for successful enantioseparation.
Protocol A: CLE-HPLC for Underivatized α-Me-Phe Derivatives
This method leverages the thermodynamic stability of Cu(II) complexes to separate racemes like 3,4-dimethoxy-α-methylphenylalanine[2].
System Suitability Criteria: Baseline resolution (
-
Mobile Phase Preparation: Dissolve 8 mM L-phenylalanine (chiral selector) and 4 mM cupric sulfate (CuSO₄) in HPLC-grade water. Add 20% (v/v) methanol as an organic modifier.
-
pH Adjustment: Carefully adjust the mobile phase to pH 3.2 using dilute phosphoric acid. Causality note: pH strictly controls the ionization state of the amino acids, which is mandatory for forming the neutral ternary complex.
-
Column Equilibration: Install a conventional C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min until the UV baseline stabilizes (Cu(II) will create a high background absorbance initially).
-
Temperature Control (Critical): Set the column oven to exactly 20 °C. Causality note: Van't Hoff plot analysis reveals this separation is strictly enthalpy-controlled; temperature fluctuations will destroy resolution[2].
-
Injection & Detection: Inject 10 µL of the sample (1 mg/mL). Monitor via UV detection at 254 nm.
Caption: Mechanism of Chiral Ligand-Exchange HPLC using Cu(II) and L-Phe additives.
Protocol B: Normal Phase HPLC for N-Substituted α-Me-Phe Esters
This protocol is designed for high-throughput analytical or preparative separation using polysaccharide columns[3].
System Suitability Criteria: Capacity factor (
-
Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas thoroughly.
-
Column Setup: Install a Chiralpak AD or Chiralcel OD column (250 mm × 4.6 mm, 5 µm).
-
Equilibration: Run the mobile phase at 1.0 mL/min at a controlled temperature of 25 °C.
-
Sample Preparation: Dissolve the derivatized α-Me-Phe in the mobile phase to prevent solvent-mismatch peak distortion.
-
Analysis: Inject 5-20 µL. If the resolution is insufficient, decrease the IPA content to 5% to increase retention and amplify the
of the chiral interaction.
References
-
Ma, S., Shen, S., Lee, H., Eriksson, M., Zeng, X., Xu, J., Fandrick, K., Yee, N., Senanayake, C., & Grinberg, N. (2009). "Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters." Journal of Chromatography A. 3
-
"Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes." (2014). Analytical and Bioanalytical Chemistry. 2
-
"HUMANGGP:018016 - FACTA Search." NaCTeM. 1
-
"Solvent-Dependent Conformational Diversity of Polysaccharide-Based Chiral Selectors." (2026). Journal of Chemical Information and Modeling. 4
-
"a-Methyl-D-phenylalanine = 98.0 HPLC 17350-84-4." Sigma-Aldrich.
Sources
- 1. HUMANGGP:018016 - FACTA Search [nactem.ac.uk]
- 2. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Crystal structure analysis of alpha,alpha-disubstituted amino amides
Crystal Structure Analysis of -Disubstituted Amino Amides: A Comparative Guide to SCXRD and MicroED
Welcome to this comprehensive technical guide. As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the unique analytical challenges posed by non-proteinogenic amino acids.
However, this very rigidity creates a significant bottleneck: these compounds are notoriously difficult to crystallize into the large, high-quality single crystals required for traditional Single-Crystal X-ray Diffraction (SCXRD)[2]. This guide provides a critical comparison between SCXRD and the emerging Microcrystal Electron Diffraction (MicroED) technique, detailing the causality behind experimental choices and providing self-validating protocols for structural analysis.
Section 1: The Causality of Conformational Restriction
To understand the analytical requirements, we must first understand the structural causality. The quaternary
Causality pathway of steric hindrance dictating secondary structure in α,α-disubstituted amides.
Section 2: Technology Comparison: SCXRD vs. MicroED
SCXRD relies on the scattering of X-rays by electron clouds. Because X-rays interact weakly with matter, SCXRD requires large crystals (>10 µm) to achieve a sufficient signal-to-noise ratio. In contrast, MicroED utilizes electrons, which interact with the electrostatic potential of both the nuclei and the electrons.2[2].
Table 1: Quantitative Comparison of SCXRD and MicroED for Small Molecules/Peptides
| Parameter | SCXRD | MicroED |
| Optimal Crystal Size | > 10 µm (Micrograms/Milligrams) | 100 – 300 nm (Nanograms) |
| Radiation Source | X-rays (Synchrotron or In-house Cu/Mo) | Electrons (Cryo-TEM, 200-300 kV) |
| Interaction with Matter | Weak (Scatters off electron clouds) | Strong (Scatters off electrostatic potential) |
| Resolution Limit | < 0.8 Å (Atomic) | ~ 0.8 – 1.0 Å (Atomic) |
| Key Challenge | Growing large, high-quality crystals | Dynamical scattering, sample vitrification |
| Best Use Case | Highly soluble, easily crystallized amides | Insoluble, rare, or microcrystalline amides |
Section 3: Experimental Workflows and Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the distinct methodologies for both techniques, emphasizing the causality behind each step.
Step-by-step workflow comparison between SCXRD and MicroED methodologies.
Protocol 1: SCXRD Workflow for -Disubstituted Peptides
Rationale: SCXRD provides the most accurate bond lengths and angles, essential for distinguishing subtle
-
Crystallization (Vapor Diffusion): Dissolve 5-10 mg of the
-disubstituted amino amide in a minimal volume of a highly polar, solubilizing solvent (e.g., hexafluoroisopropanol, HFIP). Causality: -disubstituted amides are notoriously insoluble due to rigid hydrophobic packing; HFIP disrupts intermolecular hydrogen bonding. Use hanging-drop vapor diffusion against a reservoir of anti-solvent to slowly grow crystals over 7-14 days. -
Crystal Harvesting & Cryoprotection: Select a single, non-birefringent crystal (>20 µm) under a polarized light microscope. Mount it on a nylon loop and plunge it into liquid nitrogen (100 K) using a cryoprotectant (e.g., Paratone-N). Causality: Cryo-cooling minimizes thermal atomic motion (B-factors), significantly improving high-resolution diffraction limits.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Collect diffraction frames over a 360° rotation using
-scans. -
Phase Solution & Refinement: Integrate the data using software like APEX3. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the model using full-matrix least-squares on
(SHELXL).-
Self-Validation: Ensure the final
value is < 5% and the goodness-of-fit (S) is ~1.0. The electron density map must cleanly resolve the quaternary -carbon without significant residual density peaks.
-
Protocol 2: MicroED Workflow for Sub-Micron Crystals
Rationale: When rigid
-
Sample Preparation (Powder to Grid): Suspend ~1 µg of the microcrystalline powder in an organic solvent in which it is completely insoluble (e.g., hexane). Sonicate briefly to break up aggregates.
-
Grid Deposition & Vitrification: Apply 2-3 µL of the suspension onto a glow-discharged holey carbon TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane. Causality:4[4].
-
FIB Milling (Optional but Recommended): If crystals are thicker than 300 nm, use a Focused Ion Beam (FIB) to mill the crystals into lamellae (~150 nm thick). Causality:5[5].
-
Data Collection (Continuous Rotation): Load the grid into a Cryo-TEM (e.g., Titan Krios). Locate a nanocrystal, switch to diffraction mode, and collect data on a fast-readout detector while continuously rotating the stage from -30° to +30° at 0.1°/sec.
-
Processing: Convert the electron diffraction frames to standard crystallographic formats. Process using DIALS or XDS. Solve using molecular replacement or direct methods.
References
1.[1] Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. 1 2.[5] SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. 5 3.[3] Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide. Benchchem. 3 4.[4] MicroED Technology Overview. Creative Biostructure. 4 5.[6] MicroED for small-molecule research. ResearchGate.6 6.[2] Crystal Structure Determination by 3D ED / MicroED - From Materials, Peptides to Proteins. ANU Centre for Advanced Microscopy.2 7.[7] High-throughput identification of crystalline natural products from crude extracts enabled by microarray technology and microED. ChemRxiv. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure Determination by 3D ED / MicroED - From Materials, Peptides to Proteins | ANU Centre for Advanced Microscopy [microscopy.anu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Comparing metabolic stability of alpha-H vs alpha-methyl amino acids
Comparative Guide: Metabolic Stability of -H vs. -Methyl Amino Acids
Executive Summary
In drug design, the metabolic instability of natural
Mechanistic Basis of Stability
The superior stability of
A. The "Alpha-Proton" Vulnerability (Natural Amino Acids)
Metabolism of natural amino acids typically begins with the formation of a Schiff base (aldimine) between the amino acid and the cofactor PLP (Vitamin B6). The critical catalytic step is the abstraction of the
-
Transamination: Conversion to
-keto acids.[1] -
Decarboxylation: Conversion to amines (e.g., L-DOPA
Dopamine). -
Racemization: Interconversion of L- and D-isomers.
B. The
-Methyl Blockade
Replacing the
-
PLP-Enzyme Resistance: The enzyme forms the external aldimine, but catalysis halts because there is no
-proton to abstract. The complex eventually dissociates, leaving the amino acid intact. -
Proteolytic Resistance (Peptides): In peptides,
-methylation (e.g., Aib residues) restricts rotation aroundngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> and torsion angles (Thorpe-Ingold effect), promoting helical structures ( -helix or -helix).[2] This rigid conformation sterically denies proteases access to the peptide bond.
Diagram: Mechanism of Metabolic Resistance
Figure 1: Mechanistic divergence in PLP-dependent metabolism. The absence of an
Comparative Analysis: Case Studies & Data
The following data compares the metabolic fate of specific
Case Study 1: Small Molecule Therapeutics (L-DOPA vs. Methyldopa)
L-DOPA is rapidly decarboxylated in the periphery by Aromatic L-Amino Acid Decarboxylase (AADC).[3] Its
| Feature | L-DOPA ( | Methyldopa ( |
| Primary Metabolic Route | Rapid decarboxylation to Dopamine (Peripheral). | Resistant to rapid decarboxylation; slow metabolism to |
| Half-life ( | ~50–90 min (without inhibitors). | ~105 min (1.75 hours). |
| Mechanism of Action | Precursor to Dopamine.[4][5] | Acts as a "False Substrate"; eventually forms false neurotransmitter.[5] |
| Clinical Outcome | Requires co-administration of Carbidopa (AADC inhibitor) to survive metabolism. | Effective as a standalone agent; crosses BBB intact. |
Case Study 2: Peptide Stability (Alanine vs. Aib)
Replacing Alanine (Ala) with
| Metric | Ala-Peptide (Control) | Aib-Peptide ( | Impact |
| Protease Resistance | High susceptibility to Trypsin/Chymotrypsin. | 19-fold increase in resistance (at P1' position).[6] | Steric hindrance blocks active site access. |
| Serum Stability | Rapid degradation ( | Extended | Prolonged circulation time. |
| Conformation | Flexible random coil. | Induced Helical Structure ( | Pre-organized active conformation. |
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability advantage of an
Objective: Determine Intrinsic Clearance (
Reagents
-
Liver Microsomes: Human or Rat (20 mg/mL protein conc).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.
-
Test Compound: 1 µM final concentration (from 10 mM DMSO stock).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Standard workflow for assessing metabolic stability in liver microsomes.
Step-by-Step Procedure
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Dosing: Spike test compound (
-H or -Methyl AA) to 1 µM. Minimize DMSO content (<0.1%). -
Pre-incubation: Equilibrate at 37°C for 10 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, transfer 50 µL of reaction mixture into 150 µL ice-cold Acetonitrile. -
Processing: Vortex for 10 min, centrifuge at 4,000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS monitoring the parent ion.
Data Calculation
Plot the natural log (ln) of the % Parent Remaining vs. Time . The slope of the linear regression is
-
Half-life (
): -
Intrinsic Clearance (
): Units: mL/min/mg protein
References
-
Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia. Biochem J. (1978).[7][8]
-
Methyldopa Pharmacokinetics. StatPearls [Internet]. (2023).[9]
-
Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. (2012).
-
Microsomal Stability Assay Protocol. AxisPharm.
-
Pyridoxal Phosphate (Vitamin B6) Mechanism. Chemistry LibreTexts.
Sources
- 1. Medical Biochemistry [elsevier-elibrary.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyldopa - Wikipedia [en.wikipedia.org]
- 4. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 5. biolife-publisher.it [biolife-publisher.it]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Amino Amides
This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for Fluorinated Amino Amides , contrasted against their non-fluorinated analogs. It is designed for researchers in medicinal chemistry and DMPK who utilize fluorine scanning to modulate metabolic stability and lipophilicity.
Executive Summary: The Fluorine Impact
Fluorination of amino amides—common pharmacophores in kinase inhibitors and GPCR ligands—drastically alters standard fragmentation rules. While non-fluorinated amides predominantly undergo McLafferty rearrangements (if
Key Differentiator: The presence of fluorine often "shuts down" proton-transfer dependent pathways (like McLafferty) in favor of HF elimination (neutral loss of 20 Da) and charge-remote fragmentations .
Mechanistic Comparison: H-Analogs vs. F-Analogs
This section details the causality behind the spectral differences.
A. The McLafferty Rearrangement (The "Blockade" Effect)
-
Non-Fluorinated Control: Aliphatic amides with a
-hydrogen undergo a characteristic six-membered transition state rearrangement, resulting in the loss of a neutral alkene and formation of an enol radical cation (EI) or amide/enol ion (ESI). -
Fluorinated Analog (
-F): If fluorine replaces the -hydrogen, the McLafferty rearrangement is kinetically inhibited. The C-F bond ( 116 kcal/mol) is too strong to facilitate the transfer analogous to a C-H bond ( 98 kcal/mol).-
Result: Absence of the [M-Alkene]
peak. -
Dominant Pathway: Shift toward
-cleavage or HF elimination.
-
B. HF Elimination (The "Fluorine Signature")
-
Mechanism: Under ESI-MS/MS conditions (collision-induced dissociation), fluorinated amides frequently undergo loss of hydrogen fluoride (HF, 20 Da). This is often a 1,2-elimination driven by the formation of a conjugated double bond, stabilizing the resulting cation.
-
Diagnostic Value: A neutral loss of 20 Da is a definitive marker for aliphatic fluorination.
C. Aromatic Isomer Differentiation (Ortho-Effect)
In fluorinated benzamides, the position of the fluorine (ortho, meta, para) dictates fragmentation due to the "Ortho Effect."
-
Ortho-F: Steric and electrostatic repulsion with the amide carbonyl oxygen often facilitates a unique loss of the amide group or HF interaction, distinct from meta/para isomers which rely more on inductive destabilization.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways between a standard amide and a
Caption: Divergent fragmentation logic. Note the blockage of McLafferty rearrangement in F-analogs.
Comparative Data Summary
The following table contrasts the theoretical fragmentation of a model compound: N-butylbenzamide (H-analog) vs. N-(3-fluorobutyl)benzamide (F-analog).
| Feature | Non-Fluorinated (H-Analog) | Fluorinated ( | Mechanistic Cause |
| Precursor Ion | [M+H] | [M+H] | Protonation on Amide O/N |
| McLafferty Product | Dominant (Loss of C | Absent | C-F bond strength prevents |
| Neutral Loss | -NH | -HF (20 Da) | HF is a stable leaving group in F-compounds |
| Alpha-Cleavage | m/z 105 (Benzoyl cation) | m/z 105 (Benzoyl cation) | Inductive cleavage unaffected by remote F |
| Diagnostic Ion | m/z 77 (Phenyl) | m/z 123 (if F on ring) | F-retention on specific fragments |
Experimental Protocol: Self-Validating Workflow
To reliably characterize these compounds, use this step-by-step ESI-MS/MS protocol. This workflow includes a "Collision Energy Ramp" to distinguish fragile H-transfers from robust C-F cleavages.
Step 1: Sample Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid ammonium buffers if possible to prevent adduct confusion, though NH4+ adducts can sometimes aid in confirming MW).
-
Concentration: 1 µM (to minimize dimer formation).
Step 2: Direct Infusion (ESI-MS)
-
Mode: Positive Ion Mode (+ESI).
-
Scan Range: m/z 50–1000.
-
Validation: Verify the isotope pattern. A single fluorine atom does not change the M+1/M+2 ratio significantly (unlike Cl/Br), but the mass defect is negative (-0.00159 Da per F), slightly lowering the exact mass compared to H.
Step 3: MS/MS Fragmentation (CE Ramping)
-
Isolation Width: 1.0 Da.
-
Collision Gas: Nitrogen or Argon.
-
Protocol: Acquire spectra at three distinct Collision Energies (CE):
-
Low (10-15 eV): Preserves weak bonds. Look for water loss [M+H-18]+ in H-analogs.
-
Medium (25-35 eV): Optimal for skeletal rearrangements. Look for McLafferty (H-analogs) vs HF Loss (F-analogs).
-
High (50+ eV): Forces "hard" cleavages. Look for iminium ions and aromatic ring fragmentation.
-
Step 4: Data Interpretation Workflow
Use the logic flow below to classify your unknown amide.
Caption: Logical decision tree for identifying fluorination via MS/MS.
References
-
Structure-dependent free radical fragmentation. Title: Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS. Source: LCGC International. URL:[Link]
-
McLafferty Rearrangement Mechanisms. Title: The Surprising Dynamics of the McLafferty Rearrangement.[1] Source: National Science Foundation (NSF). URL:[Link]
-
Differentiation of Isomers. Title: Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers.[2][3][4][5][6] Source: Semantic Scholar (Preprint). URL:[Link]
-
General Fragmentation Rules. Title: Fragmentation mechanisms of protonated benzylamines and amides. Source: PubMed (NIH). URL:[Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Biological half-life comparison of fluorinated vs non-fluorinated amides
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into amide-containing scaffolds is a proven tactic to modulate biological half-life (
Key Insight: Fluorination typically extends biological half-life through two primary mechanisms:
-
Metabolic Blocking: The C-F bond (approx. 105–109 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol), rendering the molecule resistant to cytochrome P450 (CYP450) oxidative attack at labile sites (metabolic "soft spots").
-
Hydrolytic Stabilization: Fluorine's electronegativity alters the electronic environment of the amide bond, reducing the rate of hydrolytic cleavage by peptidases or chemical hydrolysis.
Mechanistic Underpinnings: The "Fluorine Effect"[3][4][5][6]
To understand the causality behind half-life extension, we must look at the molecular interactions driving clearance.
Oxidative Resistance (Metabolic Stability)
Non-fluorinated amides often possess aliphatic chains or aromatic rings adjacent to the nitrogen or carbonyl group. These are prime targets for CYP450-mediated hydroxylation.
-
Non-Fluorinated: C-H bonds at benzylic or
-carbonyl positions are easily abstracted by the high-valent iron-oxo species of CYP450, leading to rapid clearance. -
Fluorinated: Replacing these hydrogen atoms with fluorine creates a "metabolic shield." The C-F bond is too strong for CYP450 to break, forcing the enzyme to find alternative, often slower, metabolic routes.
Hydrolytic Resistance (Chemical/Enzymatic Stability)
Amides are susceptible to hydrolysis.[3]
-
Electronic Modulation: Fluorine is the most electronegative element.[4][5] When placed near an amide (e.g.,
-fluoroamide), it pulls electron density away from the carbonyl carbon. While this can theoretically make the carbonyl more electrophilic, the dominant effect in biological systems is often the steric protection and the modulation of pKa , which prevents the formation of the tetrahedral intermediate required for hydrolysis.
Comparative Case Studies: Experimental Data
The following table summarizes specific examples where fluorination directly impacted the half-life or metabolic clearance rate (
Table 1: Impact of Fluorination on Biological Stability
| Compound Class | Modification Site | Non-Fluorinated Metric (Reference) | Fluorinated Metric (Target) | Outcome | Mechanism |
| JAK Inhibitors | Benzylic position relative to amide | 2x Increase | Metabolic Blocking (Prevented benzylic hydroxylation) [1] | ||
| Thromboxane A2 | Oxetane ring (hydrolytically labile) | >1000x Increase | Hydrolytic Stabilization (Electronic/Steric shielding) [2] | ||
| Ezetimibe Precursors | Para-phenyl position | High Clearance (Rapid demethylation) | Low Clearance (Stable) | Extended Exposure | Metabolic Blocking (Blocked aromatic oxidation) [3] |
| Amodiaquine | 4'-position (Bioactivation site) | 11.8% Thioether conjugate formed | 0% Thioether conjugate formed | Eliminated Toxicity | Blocked formation of reactive quinone imine [4] |
Note: In the Thromboxane example, the introduction of fluorine transformed a molecule with a half-life of seconds (useless as a drug) into a stable therapeutic candidate.
Visualizing the Mechanism
The following diagram illustrates the "Metabolic Blocking" mechanism, comparing the CYP450 reaction pathway for a standard amide versus a fluorinated amide.
Figure 1: Mechanism of metabolic blocking. Fluorine substitution prevents CYP450-mediated hydroxylation, preserving the active drug.
Experimental Protocol: Microsomal Stability Assay
To validate the half-life extension of a fluorinated amide in your own lab, use this standardized Microsomal Stability Assay . This protocol determines the Intrinsic Clearance (
Reagents & Materials
-
Test Compounds: Fluorinated amide and non-fluorinated analog (10 mM stock in DMSO).
-
Liver Microsomes: Human or species-specific (protein conc. 20 mg/mL).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM
, 0.4 U/mL glucose-6-phosphate dehydrogenase. -
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[6]
Step-by-Step Workflow
-
Preparation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Pre-warm microsome solution at 37°C for 5 minutes.
-
-
Initiation:
-
Sampling:
-
At time points
min, remove 50 L aliquots.
-
-
Termination:
-
Immediately dispense aliquot into 150
L of Ice-cold Quenching Solution. -
Vortex for 1 minute; Centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent compound relative to the Internal Standard.
-
Data Calculation
Calculate the slope (
Workflow Visualization
The following diagram outlines the critical path for the experimental validation described above.
Figure 2: Microsomal stability assay workflow.[6][7][8] A self-validating loop ensures accurate half-life determination.
Strategic Recommendations
-
Prioritize Benzylic/Allylic Sites: If your amide has a benzylic hydrogen, this is the first site to fluorinate. It offers the highest probability of
extension. -
Monitor Lipophilicity: While fluorination improves metabolic stability, it increases logP.[1] Ensure you do not exceed lipophilicity thresholds, which can lead to toxicity or poor solubility.
-
Use Matched Pairs: Always screen the non-fluorinated parent alongside the fluorinated analog in the microsomal assay to quantify the specific "fluorine boost."
References
-
Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry. Link
-
O'Neill, P. M., et al. (2009). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. ChemMedChem. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. fluoridealert.org [fluoridealert.org]
Advanced Validation of Enantiomeric Excess for Quaternary Amino Acids: A Comparative Technical Guide
Topic: Validation of enantiomeric excess (ee) for quaternary amino acids Content Type: Publish Comparison Guide
The Quaternary Conundrum: Sterics vs. Selectivity
Quaternary
Standard enzymatic assays often fail due to the inability of the enzyme pocket to accommodate the tetrasubstituted carbon. Consequently, the validation of enantiomeric excess (ee) relies heavily on three analytical pillars: Direct Chiral Chromatography , Indirect Derivatization , and NMR Spectroscopy .
This guide objectively compares these methodologies, providing experimental protocols specifically optimized for the steric demands of quaternary centers.
Method 1: Direct Chiral Chromatography (HPLC/SFC)
For quaternary amino acids, "standard" polysaccharide columns (e.g., OD-H, AD-H) often fail to provide baseline resolution for free amino acids due to insufficient hydrogen bonding access. The industry standard has shifted toward Zwitterionic and Crown Ether phases.
The Technology[1][2]
-
Zwitterionic Phases (e.g., Chiralpak ZWIX): These contain both anion- and cation-exchange sites.[1] They are particularly effective for underivatized quaternary amino acids because they utilize ionic interactions which are less sensitive to steric blocking than hydrogen bonding.
-
Crown Ether Phases (e.g., Crownpak CR-I): These rely on the host-guest complexation of the primary ammonium group (
) inside the crown ether ring.[2]
Performance Comparison
| Feature | Zwitterionic (ZWIX) | Crown Ether (CR-I) | Polysaccharide (Immobilized) |
| Primary Target | Free | Free primary amines & amino acids | N-protected amino acids |
| Steric Tolerance | High (Ionic mechanism dominates) | Medium (Requires fit into crown ring) | Low (Requires close H-bonding) |
| Mobile Phase | MeOH/ACN + Acid/Base additives | Aqueous | Hexane/IPA or Reversed Phase |
| MS Compatibility | High (Volatile additives) | Low (Non-volatile acids often used) | High |
Optimized Protocol: Zwitterionic Separation of -Methyl Phenylalanine
Objective: Baseline separation of free quaternary amino acid enantiomers.
-
Column: Chiralpak ZWIX(+) (
mm, 3 m). -
Mobile Phase:
-
Solvent: MeOH / ACN /
(49:49:2). -
Additives: 50 mM Formic Acid + 25 mM Diethylamine.
-
Note: The double additive system ensures the amino acid exists in its zwitterionic form to interact with both sites on the selector.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperatures often improve resolution for quaternary centers by reducing conformational rotation).
-
Detection: UV at 210 nm (or CAD if lacking chromophore).
Method 2: Indirect Chromatographic Analysis (Marfey's Reagent)
When direct separation fails or MS sensitivity is required, derivatization with Marfey's Reagent (FDAA) is the gold standard. However, for quaternary amino acids, the reaction kinetics are the critical failure point . The nucleophilic attack of the sterically hindered amine onto the fluorodinitrophenyl ring is significantly slower than for standard amino acids.
The Kinetic Modification
Standard protocols call for 1 hour at 40°C. For quaternary amino acids, this often leads to incomplete derivatization and kinetic resolution (where one enantiomer reacts faster), falsifying the ee data.
Optimized Protocol: "High-Stress" Marfey's Derivatization
Objective: Quantitative derivatization of sterically hindered amines.
-
Preparation:
-
Sample: 50
L of 50 mM quaternary amino acid in . -
Reagent: 100
L of 1% (w/v) FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in Acetone. -
Base: 20
L of 1 M .
-
-
Reaction:
-
CRITICAL STEP: Heat at 50°C for 90–120 minutes .
-
Validation: Run a time-course study (30, 60, 90, 120 min) to ensure the peak area ratio of L/D stabilizes.
-
-
Quenching: Add 20
L of 1 M HCl. Dilute with 500 L ACN/ (1:1). -
Analysis:
-
Column: C18 Reversed Phase (e.g., Kinetex C18).
-
Gradient: 10–60% ACN in 0.1% Formic Acid over 20 min.
-
Detection: UV 340 nm (Specific to the dinitrophenyl moiety).[3]
-
Method 3: NMR Spectroscopy (Chiral Solvating Agents)[5][6][7]
NMR is the fastest method for process checks but requires milligram-scale material. For quaternary amino acids, Chiral Solvating Agents (CSAs) are superior to shift reagents because they do not require covalent bond formation (avoiding the kinetic issues of Method 2).
The Mechanism
CSAs (e.g., Pirkle alcohol, Binaphthol derivatives, or Quinine) form transient diastereomeric complexes via hydrogen bonding and
Optimized Protocol: -NMR with Mosher's Acid Salt
Note: If the quaternary AA has no fluorine, use a fluorinated CSA or stick to
-
Sample: 5 mg of Quaternary Amino Acid (Ester or N-protected form preferred for solubility).
-
Solvent: 600
L (anhydrous). -
CSA: Add 1.0–2.0 equivalents of (+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol).
-
Acquisition:
-
Run
-NMR focusing on the -methyl singlet. -
The singlet will split into two peaks (diastereomeric solvates).
-
Integration: Calculate ee =
.
-
Decision Matrix & Workflow
Use the following logic to select the appropriate validation method for your specific quaternary amino acid.
Caption: Decision tree for selecting the optimal ee validation method based on sample state and sensitivity requirements.
Comparative Data Summary
The following table synthesizes experimental performance metrics for a model quaternary compound:
| Metric | Method 1: ZWIX(+) HPLC | Method 2: Marfey's (FDAA) | Method 3: NMR (Pirkle CSA) |
| Resolution ( | 2.8 (Baseline) | 1.5–4.0 (Variable) | N/A (Peak Splitting) |
| Accuracy | |||
| Limit of Detection | 0.1% ee | 0.01% ee (MS detection) | 1–2% ee |
| Prep Time | Low (Dilute & Shoot) | High (2h reaction + workup) | Low (Mix & Measure) |
| Cost per Sample | Low | Medium | High (Deuterated solvents/CSA) |
| Self-Validating? | Yes (Area normalization) | No (Requires kinetic check) | Yes (Stoichiometry check) |
Expert Insight: The "Triangulation" Strategy
For regulatory filings (IND/NDA), never rely on a single method for quaternary amino acids due to the risks described above. Recommendation: Use Method 1 (HPLC) for the primary release specification (high accuracy). Use Method 3 (NMR) during early process development for speed. Use Method 2 (Marfey's) only if biological matrix analysis is required (e.g., PK studies).
References
-
Chiral Separation of Amino Acids using Zwitterionic CSPs. Daicel Chiral Technologies. Technical Application Guide.
-
Marfey's reagent for chiral amino acid analysis: A review. Bhushan, R., & Brückner, H. (2004). Amino Acids.[1][4][5][6][7][8][9]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC. Journal of Chromatography A. (2022).
-
Chiral Solvating Agents for NMR Spectroscopy. Wenzel, T. J. (2018). Discrimination of Enantiomers.
-
Validation of Enantiomeric Excess in Sterically Hindered Amines. BenchChem Application Notes. (2025).[10][5][11][12]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. Crown Ether Phases - Regis Technologies [registech.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a set of compliance checkboxes, but as a rigorous, self-validating scientific system. When handling complex fluorinated organics like 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide , understanding the molecular causality behind disposal protocols is critical.
Because this compound contains a trifluoromethyl (-CF₃) group, its thermal degradation profile fundamentally dictates how it must be handled, segregated, and ultimately destroyed. The following guide provides the mechanistic reasoning and step-by-step operational procedures for the safe logistical management and disposal of this chemical.
Chemical Profile & Disposal Parameters
Before initiating any disposal workflow, we must establish the quantitative and categorical parameters of the waste. The presence of the halogen (fluorine) strictly prohibits drain disposal or standard solvent recycling[1][2].
Table 1: Physicochemical & Disposal Profile
| Parameter | Value / Classification |
|---|---|
| Chemical Name | 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide |
| CAS Number | 1183104-54-2[3] |
| Molecular Formula | C₁₀H₁₁F₃N₂O[3] |
| Waste Classification | Halogenated Organic Waste[2] |
| Required Destruction Efficiency | 99.99% DRE (Destruction and Removal Efficiency)[4][5] |
| Incineration Temperature | ≥ 1100°C (2000°F)[6] |
| Incineration Residence Time | ≥ 1.0 second[6] |
| Exhaust Scrubbing Requirement | ≥ 99% Halogen Acid Gas Removal[4][7] |
The Mechanistic Basis for Disposal (The "Why")
To build a self-validating safety culture, personnel must understand why specific disposal routes are chosen.
The Halogenated Segregation Constraint Non-halogenated solvent waste (e.g., ethanol, acetone) is relatively inexpensive to dispose of because it can be repurposed as a fuel additive in industrial cement kilns[1][2]. However, halogenated compounds cannot be burned in standard kilns. If you mix 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide with a non-halogenated waste stream, the entire container becomes contaminated (even at concentrations as low as 1,000 ppm) and must be treated as halogenated waste, needlessly increasing hazardous waste management costs by 2 to 3 times[1][2].
Thermal Destruction & Byproduct Abatement To safely destroy this compound, Environmental Protection Agency (EPA) standards mandate a Destruction and Removal Efficiency (DRE) of 99.99%[4][5][7].
-
HF Gas Generation: The robust carbon-fluorine bonds require specialized rotary kiln incinerators operating at elevated temperatures (≥ 1100°C) with a minimum 1.0-second residence time[6]. Combustion of the -CF₃ group generates highly corrosive and toxic hydrogen fluoride (HF) gas[6].
-
NOx Generation: The primary amine and amide groups will oxidize into nitrogen oxides (NOx).
-
Scrubbing Causality: Because of these byproducts, the incinerator cannot simply vent to the atmosphere. It must utilize a post-oxidation acid gas treatment system (caustic scrubbing using NaOH) to neutralize the HF into harmless sodium fluoride (NaF) salts, achieving the EPA-mandated 99% halogen removal[4][6][7].
Mechanistic pathway of high-temperature incineration and exhaust gas scrubbing.
Operational Workflow: Step-by-Step Handling & Disposal
This protocol acts as a self-validating system: each step contains a verification check to ensure compliance before proceeding to the next.
Step 1: Point-of-Generation Segregation
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste"[8].
-
Validation Check: Review the waste log attached to the container. Ensure no heavy metals or non-halogenated bulk solvents (like pure hexanes or toluene) have been introduced[1][2].
Step 2: Containerization
-
Action: Collect the chemical (whether in solid form or dissolved in a solvent) in a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass bottles with PTFE-lined threaded screw caps are required[2][9].
-
Action: Do not fill the container beyond the neck; leave at least one inch of headspace to allow for vapor expansion[9].
-
Validation Check: The container must be "vapor tight" and "spill proof." Verify this by ensuring no chemical odor is detectable when the cap is fully sealed[8]. Caps must be kept tightly closed at all times unless actively adding waste[8][9].
Step 3: Labeling & Documentation
-
Action: Label the container with the exact, complete chemical name: Waste: 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide.
-
Validation Check: Do NOT use abbreviations, acronyms, or chemical formulas, as this violates EPA/RCRA hazard communication standards[8]. Affix a blue "Flammable/Toxic Liquid Disposal Tag" and explicitly check the "Halogenated" box[2].
Step 4: Storage & Accumulation
-
Action: Store the sealed waste container in a cool, dry, well-ventilated area, utilizing secondary containment (e.g., a plastic bin) to catch potential leaks[8].
-
Validation Check: Ensure the storage location is physically separated from incompatible substances, specifically strong acids, strong bases, peroxides, and water-reactive agents[8][9].
Workflow for the segregation and containment of halogenated organic waste.
Emergency Response & Spill Mitigation
Because of the trifluoromethyl group, any extreme heat applied during a spill scenario (e.g., a laboratory fire) will rapidly generate toxic HF gas. Immediate isolation is prioritized.
-
Small Spills (Benchtop): Close laboratory doors and windows to allow the chemical fume hood exhaust to effectively ventilate the area[8]. Place compatible absorbent pads over the spill. Once absorbed, place the pads in a plastic bag, seal it, label it as Halogenated Waste, and consult Environmental Health & Safety (EH&S) for pickup[8].
-
Large Spills / Fire: Do not attempt to clean. Evacuate the area immediately, activate the fire alarm, and call 9-1-1[8].
-
Exposure: In the event of skin contact, immediately remove contaminated clothing (which can hold the chemical against the skin) and wash the affected area thoroughly with soap and water[8].
References
- Technical Resource Document: Treatment Technologies for Halogen
- Halogenated Organic Liquids - Standard Oper
- 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide - CAS号查询, chemsrc.com,
- Laboratory Hazardous Waste Disposal Guidelines, cwu.edu,
- Guidelines for Solvent Waste Recycling and Disposal, hazardouswasteexperts.com,
- Organic Solvent Waste Disposal - Safety & Risk Services, ubc.ca,
- Thermal Incinerator - Regulations.
- Treatment and Destruction of Hazardous Chemical Wastes, osti.gov,
- Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, epa.gov,
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. 1183104-54-2_CAS号:1183104-54-2_2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide - 化源网 [chemsrc.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. osti.gov [osti.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Personal protective equipment for handling 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
As a Senior Application Scientist, I recognize that handling specialized fluorinated pharmaceutical intermediates requires a rigorous, self-validating safety protocol. 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide (CAS: 1183104-54-2) is a highly specialized compound frequently utilized in drug development and medicinal chemistry[1].
While its structural properties make it a valuable building block, the presence of the trifluoromethyl (-CF3) group and the primary amine necessitates strict adherence to Personal Protective Equipment (PPE) and specialized disposal protocols. This guide provides the mechanistic reasoning behind each safety requirement to ensure you are protected from dermal irritation, respiratory distress, and environmental contamination[2].
Physicochemical Hazard Profile
Before handling any compound, it is critical to understand its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) for several acute health hazards[2].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Classification | Mechanistic Concern |
| Chemical Name | 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide | - |
| CAS Number | 1183104-54-2 | - |
| Molecular Weight | 232.21 g/mol | - |
| H302 | Harmful if swallowed | Systemic toxicity upon ingestion[2]. |
| H315 | Causes skin irritation | Amine groups can disrupt the skin's lipid bilayer, causing localized inflammation[2]. |
| H319 | Causes serious eye irritation | Direct contact can cause severe corneal irritation or damage[2]. |
| H335 | May cause respiratory irritation | Micro-particulates can aerosolize and irritate the mucosal lining of the respiratory tract[2]. |
Personal Protective Equipment (PPE) Matrix & Causality
Do not treat PPE as a mere checklist; understand the causality behind why specific materials are chosen. The trifluoromethyl group makes this compound highly lipophilic, which can alter how it interacts with biological membranes and PPE materials.
-
Dermal Protection (Gloves): Wear double-layered Nitrile gloves (minimum 0.11 mm thickness).
-
Causality: The compound causes skin irritation (H315)[2]. While it is a solid, any dissolution in ambient moisture or sweat on the skin can facilitate dermal absorption. Nitrile provides a superior chemical barrier against organic amines compared to latex.
-
-
Ocular Protection: Snug-fitting chemical safety goggles (not standard safety glasses).
-
Causality: To protect against H319[2]. Fine powders can easily bypass the gaps in standard safety glasses, and the primary amine can cause rapid, serious eye irritation upon contact with tear film.
-
-
Respiratory Protection: All handling must occur within a certified chemical fume hood (face velocity of 80-100 fpm). If weighing outside a hood is absolutely unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
-
Causality: Powders hold static charge and can easily aerosolize during transfer, posing a severe inhalation risk (H335)[2].
-
-
Body Protection: A flame-resistant, fully buttoned lab coat with knit cuffs to prevent powder ingress at the wrists.
Operational Workflow & Handling Protocol
To ensure a self-validating system of safety, follow this step-by-step methodology for weighing and transferring the compound.
Step 1: Pre-Operational Checks
-
Verify that the chemical fume hood is operational and within calibration.
-
Clear the workspace of any incompatible materials (strong oxidizing agents).
-
Don all required PPE (Goggles, double nitrile gloves, lab coat).
Step 2: Weighing and Transfer
-
Mechanistic Insight: Dry powders can accumulate static electricity, causing them to "jump" and aerosolize when a metal spatula approaches.
-
Use an anti-static U-shaped spatula or ground your metal spatulas before entering the reagent bottle.
-
Place the receiving vessel (e.g., a round-bottom flask or scintillation vial) on the balance inside the fume hood.
-
Carefully transfer the solid, keeping the container as close to the receiving vessel as possible to minimize the drop height and subsequent dust generation.
Step 3: Post-Handling Decontamination
-
Wipe down the balance and surrounding hood area with a damp paper towel (water or a mild alcohol solution) to capture any invisible micro-dust.
-
Dispose of the outer layer of gloves and the paper towel in the designated hazardous waste bin.
Caption: Operational workflow from storage through safe handling and specialized disposal.
Waste Disposal Plan: The Fluorine Challenge
The disposal of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide requires specialized planning. The carbon-fluorine (C-F) bond in the trifluoromethyl group is one of the strongest bonds in organic chemistry.
-
Causality: Standard chemical neutralization (like hydrolysis) or basic municipal waste incineration is completely ineffective for fluorinated compounds[3][4]. Incomplete combustion of fluorinated organics can release highly toxic, corrosive hydrogen fluoride (HF) gas , as well as persistent perfluorinated alkyl substances (PFAS) and trifluoroacetic acid (TFA) into the atmosphere[4][5].
Table 2: Incineration Parameters for Fluorinated Organics
| Parameter | Required Value / Condition | Causality / Rationale |
| Destruction Temperature | > 1000 °C | Necessary to break the highly stable C-F bonds present in the trifluoromethyl group[3][5]. |
| Retention Time | Minimum 2 seconds | Ensures complete thermal degradation and prevents the formation of perfluorinated radicals[3]. |
| Off-Gas Treatment | Calcium/Alkaline Scrubbers | Neutralizes corrosive hydrogen fluoride (HF) gas generated during combustion[3][4]. |
Step-by-Step Disposal Protocol:
-
Segregation: Collect all solid waste, reaction byproducts, and contaminated PPE in a dedicated, chemically compatible container clearly labeled "Hazardous Waste: Fluorinated Organic Compound." Do not mix with standard solvent waste[3].
-
Manifesting: Clearly indicate the presence of the trifluoromethyl group on the waste manifest.
-
Facility Routing: Ensure your Environmental Health and Safety (EHS) department routes this specific waste stream to a licensed hazardous waste facility capable of high-temperature incineration equipped with acid gas scrubbers [3][6].
Spill Response & Decontamination
In the event of a powder spill outside the fume hood, immediate and methodical action is required to prevent inhalation exposure[3][7].
Step-by-Step Spill Protocol:
-
Evacuate & Settle: Immediately step back and allow any aerosolized dust to settle. Warn others in the vicinity.
-
Upgrade PPE: Don a P100 particulate respirator before approaching the spill.
-
Containment (No Dry Sweeping): Never use a broom or dry brush, as this will aerosolize the toxic powder[7].
-
Wet Wiping: Gently cover the spill with absorbent paper towels. Carefully dampen the towels with water or a compatible solvent (e.g., ethanol) to suppress dust formation[7].
-
Collection: Scoop the damp towels and dissolved material into a hazardous waste bag.
-
Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual amine[2][7].
Caption: Step-by-step spill response pathway prioritizing dust suppression and safe containment.
References
-
National Institutes of Health (NIH) / PMC. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from[Link]
-
MDPI. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Retrieved from[Link]
Sources
- 1. 1183104-54-2_CAS号:1183104-54-2_2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide - 化源网 [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change | MDPI [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
